Product packaging for Levamlodipine-d4(Cat. No.:CAS No. 1346616-97-4)

Levamlodipine-d4

Cat. No.: B1146558
CAS No.: 1346616-97-4
M. Wt: 412.9 g/mol
InChI Key: HTIQEAQVCYTUBX-MIHJCSFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levamlodipine-d4, also known as this compound, is a useful research compound. Its molecular formula is C20H25ClN2O5 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25ClN2O5 B1146558 Levamlodipine-d4 CAS No. 1346616-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-ethyl 5-O-methyl (4S)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-MIHJCSFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747027
Record name 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346616-97-4
Record name 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Levamlodipine-d4, a deuterium-labeled internal standard essential for pharmacokinetic and bioequivalence studies of Levamlodipine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this stable isotope-labeled compound.

Introduction

Levamlodipine, the (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2] To facilitate accurate quantification in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is crucial. This compound, with deuterium atoms incorporated into the 2-aminoethoxy-methyl side chain, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug and its distinct mass-to-charge ratio.[3][4]

This guide outlines a plausible synthetic route to this compound and provides detailed methodologies for its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with the preparation of a deuterated precursor, followed by a Hantzsch-type dihydropyridine synthesis, and finally, chiral resolution to isolate the desired (S)-enantiomer.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the deuterated intermediate, 2-((2-aminoethoxy-1,1,2,2-d4)methyl) group, which is then incorporated into the dihydropyridine ring.

cluster_0 Deuterated Precursor Synthesis cluster_1 Dihydropyridine Ring Formation and Final Product A Ethanol-1,1,2,2-d4-amine B Phthaloyl protection A->B Phthalic anhydride C N-(2-hydroxyethyl-d4)phthalimide B->C D Activation of hydroxyl group C->D e.g., MsCl, TsCl E Phthalimido-d4-ethyl intermediate with leaving group D->E F Ethyl acetoacetate G Ethyl 4-(2-(phthalimido)ethoxy-d4)acetoacetate F->G Reaction with E I Hantzsch Dihydropyridine Synthesis G->I H Methyl 3-aminocrotonate & 2-Chlorobenzaldehyde H->I J Phthaloyl-protected Amlodipine-d4 I->J K Deprotection J->K Hydrazine L Racemic Amlodipine-d4 K->L M Chiral Resolution (e.g., with a chiral acid) L->M N This compound M->N

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide

To a solution of Ethanol-1,1,2,2-d4-amine in an appropriate solvent (e.g., toluene), an equimolar amount of phthalic anhydride is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide.

Step 2: Synthesis of Ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate

The hydroxyl group of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide is first activated, for example, by conversion to a mesylate or tosylate. This activated intermediate is then reacted with the sodium salt of ethyl acetoacetate in an anhydrous aprotic solvent like THF or DMF. The resulting product, ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, is purified by column chromatography.

Step 3: Hantzsch Dihydropyridine Synthesis of Phthaloyl-protected Amlodipine-d4

A mixture of ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, methyl 3-aminocrotonate, and 2-chlorobenzaldehyde is heated in a suitable solvent such as isopropanol or ethanol. The reaction proceeds via the Hantzsch synthesis mechanism to form the dihydropyridine ring. Upon cooling, the phthaloyl-protected Amlodipine-d4 precipitates and can be collected by filtration.

Step 4: Deprotection to form Racemic Amlodipine-d4

The phthaloyl protecting group is removed by treating the product from the previous step with hydrazine hydrate in a solvent like ethanol at reflux. After the reaction is complete, the mixture is worked up to remove the phthalhydrazide byproduct, yielding racemic Amlodipine-d4.

Step 5: Chiral Resolution to obtain this compound

The racemic Amlodipine-d4 is resolved using a chiral resolving agent, such as a chiral tartaric acid derivative (e.g., O,O'-Di-p-toluoyl-L-tartaric acid), in a suitable solvent system. The diastereomeric salts are separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the free base of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Analytical Techniques

cluster_0 Characterization Workflow cluster_1 MS Analysis cluster_2 NMR Analysis cluster_3 HPLC Analysis A Synthesized this compound B Mass Spectrometry (MS) A->B Confirms Molecular Weight and Deuteration C Nuclear Magnetic Resonance (NMR) A->C Confirms Structure and Deuterium Incorporation Site D High-Performance Liquid Chromatography (HPLC) A->D Determines Chemical and Chiral Purity E Elemental Analysis A->E Confirms Elemental Composition B1 High-Resolution MS (HRMS) B->B1 B2 Tandem MS (MS/MS) B->B2 C1 1H NMR C->C1 C2 13C NMR C->C2 D1 Reversed-Phase HPLC D->D1 D2 Chiral HPLC D->D2

Caption: Analytical workflow for the characterization of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₂₀H₂₁D₄ClN₂O₅
Molecular Weight412.90 g/mol
AppearanceOff-white to pale yellow solid
IUPAC Name3-ethyl 5-methyl (4S)-2-((2-aminoethoxy-1,1,2,2-d4)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS Number1346617-19-3

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺413.1818413.1821

Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion (m/z)Product Ions (m/z)
413.2395.2, 367.2, 284.1, 242.1, 212.1

Note: The fragmentation pattern is consistent with the loss of the deuterated side chain and subsequent fragmentation of the dihydropyridine ring.

Table 4: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10-7.40m4HAr-H
5.85s1HNH
5.35s1HCH (C4)
4.70s2H-OCH₂-
4.05q2H-OCH₂CH₃
3.60s3H-OCH₃
2.30s3H-CH₃ (C6)
1.20t3H-OCH₂CH₃

Note: The signals corresponding to the -OCH₂CH₂NH₂- protons at approximately 3.7 ppm and 3.0 ppm in unlabeled Levamlodipine will be absent or significantly reduced in the ¹H NMR spectrum of this compound.

Table 5: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
168.0C=O (ester)
167.5C=O (ester)
148.0C (Ar)
147.5C (C2)
144.0C (C6)
133.0, 130.5, 129.0, 127.5C (Ar)
104.5C (C3)
102.0C (C5)
68.0-OCH₂- (non-deuterated)
60.0-OCH₂CH₃
51.0-OCH₃
39.5C (C4)
19.5-CH₃ (C6)
14.5-OCH₂CH₃

Note: The signals for the deuterated carbons (-CD₂CD₂-) will be observed as multiplets with significantly reduced intensity due to C-D coupling.

Table 6: HPLC Purity Data

MethodColumnMobile PhaseFlow RateDetectionPurity
Reversed-PhaseC18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile:Water with 0.1% Formic Acid (gradient)1.0 mL/minUV at 238 nm>99.5%
ChiralChiral stationary phase (e.g., polysaccharide-based)Hexane:Isopropanol with a basic additive0.8 mL/minUV at 238 nm>99.5% (S)-enantiomer

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined synthetic route offers a viable pathway for obtaining this crucial internal standard. The characterization data presented, including mass spectrometry and NMR, confirm the successful incorporation of deuterium and the high purity of the final product. The provided experimental protocols and analytical methods will be invaluable to researchers and scientists involved in the development and analysis of Levamlodipine.

References

Physicochemical Properties of Deuterated Levamlodipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of levamlodipine and explores the anticipated effects of deuteration on these characteristics. Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles.[4][5] This document consolidates available data on levamlodipine's properties, details relevant experimental protocols, and provides a scientific basis for understanding the potential impact of deuteration.

Introduction to Levamlodipine and the Role of Deuteration

Levamlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][2][3] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2] The metabolism of levamlodipine is extensive, with about 90% of the drug being converted to inactive metabolites primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][6][7][8][9]

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by their heavier, stable isotope, deuterium.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[4] This can result in a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[5] While specific experimental data for deuterated levamlodipine is not widely available in the public domain, this guide extrapolates the likely effects based on established principles.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the known physicochemical properties of levamlodipine. The anticipated effects of deuteration are also presented, based on general principles observed for other deuterated compounds.[4][5][10]

PropertyLevamlodipineExpected Impact of Deuteration on Levamlodipine
Molecular Formula C20H25ClN2O5[1]C20H(25-x)DxClN2O5
Molecular Weight 408.9 g/mol [1]Increase proportional to the number of deuterium atoms
pKa 8.6[1][11]Slight alteration (increase or decrease depending on the position of deuteration)[5]
Aqueous Solubility 81 mg/mL (as besylate salt)[1][6]Potential for slight increase or decrease[10]
Melting Point 138 °C[1]Potential for slight alteration[10]
LogP 3.3[1]Minor decrease (deuterated compounds can be slightly less lipophilic)[5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of levamlodipine in a suitable co-solvent (e.g., methanol/water) to ensure complete dissolution.

    • Standardize a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

    • Place a known volume of the levamlodipine solution in a beaker with a magnetic stirrer.

    • Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

    • Back-titrate the resulting solution with the standardized NaOH solution, again recording the pH after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation:

    • Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]

    • Accurately weigh an excess amount of the solid test compound (levamlodipine or deuterated levamlodipine) and add it to vials containing the buffer solutions.[13]

  • Incubation:

    • Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).[12][13]

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[13]

  • Sample Analysis:

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.[13]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[14]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2.3 g/L ammonium acetate solution, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) is common.[14]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[15]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[14][15]

    • Detection: UV detection at a wavelength of 238 nm is suitable for levamlodipine.[14][15]

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.

  • Analysis:

    • Inject the prepared solutions into the HPLC system.

    • Identify and quantify the analyte based on its retention time and peak area compared to the standard solutions.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Levamlodipine

Levamlodipine is primarily metabolized in the liver by the CYP3A4 enzyme. The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form an inactive pyridine metabolite (M9).[1][6][7][8][9]

Metabolic Pathway of Levamlodipine Levamlodipine Levamlodipine M9 Pyridine Metabolite (M9) (Inactive) Levamlodipine->M9 CYP3A4 (Dehydrogenation) Further_Metabolites Further Oxidative Metabolites (Inactive) M9->Further_Metabolites Oxidative Deamination, O-Dealkylation

Caption: Metabolic pathway of levamlodipine mediated by CYP3A4.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the physicochemical characterization of a deuterated drug candidate like deuterated levamlodipine.

Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_properties Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Deuterated Levamlodipine Purification Purification & Characterization (NMR, MS) Synthesis->Purification pKa pKa Determination Purification->pKa Solubility Solubility Profiling Purification->Solubility Stability Stability Studies Purification->Stability Data_Analysis Data Analysis and Comparison to Non-deuterated Form pKa->Data_Analysis Solubility->Data_Analysis Stability->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Experimental workflow for physicochemical characterization.

Conclusion

While specific experimental data on deuterated levamlodipine remains limited in publicly accessible literature, a strong understanding of the physicochemical properties of levamlodipine, combined with established principles of deuteration, allows for informed predictions. The primary anticipated advantage of deuterating levamlodipine would be a potential alteration of its metabolic rate, leading to an improved pharmacokinetic profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of deuterated levamlodipine and other novel drug candidates. Further empirical studies are necessary to definitively quantify the physicochemical properties of deuterated levamlodipine and to fully elucidate its therapeutic potential.

References

Isotopic Purity of Levamlodipine-d4 for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the importance, determination, and application of Levamlodipine-d4 as an internal standard in mass spectrometry-based bioanalysis. Particular focus is placed on the assessment of its isotopic purity, a critical parameter for ensuring accurate and reliable quantitative results.

Introduction to Levamlodipine and the Role of Isotopic Labeling

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a widely prescribed calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate quantification of Levamlodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[3] this compound, in which four hydrogen atoms are replaced with deuterium, is an ideal internal standard for Levamlodipine analysis. It shares near-identical physicochemical properties with the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

The accuracy of quantification relies heavily on the isotopic purity of the deuterated internal standard. The presence of unlabeled Levamlodipine (d0) in the this compound standard can lead to an overestimation of the analyte concentration.[4] Therefore, rigorous assessment of isotopic purity is a mandatory step in method validation.

Quantitative Data on Isotopic Purity of Deuterated Amlodipine

The isotopic purity of commercially available deuterated standards is typically high, but it is essential to verify the specifications provided by the manufacturer. The following tables summarize representative data from certificates of analysis for deuterated amlodipine.

Table 1: Isotopic Purity Specifications for this compound

ParameterSpecification
Chemical Name3-Ethyl 5-methyl (S)-2-((2-aminoethoxy-1,1,2,2-d4)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Isotopic Enrichment99.5%

Source: Adapted from a representative Certificate of Analysis.[5]

Table 2: Isotopic Purity and d0 Content for Amlodipine-d4

ParameterSpecification
Isotopic Enrichment99.7%
d0 Content0.02%

Source: Adapted from a representative Certificate of Analysis.

Experimental Protocols

Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the determination of the isotopic purity of a this compound standard.

Objective: To determine the isotopic enrichment and the percentage of unlabeled Levamlodipine (d0) in a this compound sample.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 1 µg/mL.

  • Chromatographic Conditions:

    • A simple isocratic elution is sufficient as the primary goal is to obtain a clean mass spectrum of the main peak.

    • Column: A standard C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile:Water (50:50) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan in high-resolution mode.

    • Mass Range: m/z 100-500.

    • Resolution: > 60,000 FWHM.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of the [M+H]+ ion of Levamlodipine.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound peak.

    • Identify the monoisotopic peak of the unlabeled Levamlodipine ([M+H]+ at m/z 409.15) and the fully deuterated this compound ([M+H]+ at m/z 413.17).

    • Measure the peak intensities (or areas) of the d0, d1, d2, d3, and d4 isotopologues.

    • Calculate Isotopic Purity:

    • Calculate d0 Content:

Bioanalytical Method for Levamlodipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a validated method for the quantification of Levamlodipine in human plasma.

Objective: To accurately quantify the concentration of Levamlodipine in human plasma samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Procedure:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex mix for 10 seconds.

    • Add 200 µL of 2% formic acid in water and vortex.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Levamlodipine: 409.2 -> 238.1[6]

      • This compound: 413.2 -> 238.1[6]

    • Compound-Specific Parameters:

      • Declustering Potential (DP): 70 V

      • Collision Energy (CE): 25 eV

      • Cell Exit Potential (CXP): 10 V

    • Optimize source-dependent parameters (e.g., temperature, gas flows) for maximum signal intensity.

  • Correction for Isotopic Contribution:

    • Analyze a high concentration standard of unlabeled Levamlodipine and monitor the MRM transition of this compound.

    • Determine the percentage contribution of the M+4 isotope of Levamlodipine to the this compound signal.

    • If the contribution is significant (>0.1%), it must be corrected for in the final concentration calculation, especially at the lower limit of quantification. A common approach is to use a weighted regression model for the calibration curve that accounts for this interference.[3]

Visualization of Key Processes

Mechanism of Action of Levamlodipine

Levamlodipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_contraction Contraction Pathway L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ (intracellular) Ca2+ (intracellular) L-type Ca2+ Channel->Ca2+ (intracellular) Vasodilation Vasodilation L-type Ca2+ Channel->Vasodilation Leads to Levamlodipine Levamlodipine Levamlodipine->L-type Ca2+ Channel Blocks Ca2+ (extracellular) Ca2+ (extracellular) Ca2+ (extracellular)->L-type Ca2+ Channel Influx Calmodulin Calmodulin Ca2+ (intracellular)->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction

Caption: Levamlodipine's mechanism of action leading to vasodilation.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the key steps in determining the isotopic purity of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Working_Solution Dilute to Working Solution (1 µg/mL) Stock_Solution->Working_Solution LC_Separation Isocratic LC Separation Working_Solution->LC_Separation HRMS_Acquisition High-Resolution Full Scan MS Acquisition LC_Separation->HRMS_Acquisition Extract_Spectra Extract Mass Spectrum of Analyte Peak HRMS_Acquisition->Extract_Spectra Integrate_Peaks Integrate Peak Areas of d0, d1, d2, d3, d4 Isotopologues Extract_Spectra->Integrate_Peaks Calculate_Purity Calculate Isotopic Purity and d0 Content Integrate_Peaks->Calculate_Purity Final_Result Isotopic Purity Report Calculate_Purity->Final_Result

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. This guide has provided a comprehensive overview of the importance of assessing isotopic purity, detailed experimental protocols for its determination and use, and visual representations of the underlying scientific principles. By adhering to these guidelines, researchers can ensure the development of robust and reliable LC-MS/MS methods for the analysis of Levamlodipine, ultimately contributing to the quality and integrity of their research and development efforts.

References

The Gold Standard in Bioanalysis: A Technical Guide to Levamlodipine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Levamlodipine-d4 as a deuterated internal standard in the quantitative bioanalysis of levamlodipine. We delve into the core principles of isotopic dilution mass spectrometry, provide detailed experimental protocols, and present key validation data, offering a comprehensive resource for the accurate and precise quantification of this important antihypertensive agent.

The Core Principle: Why Deuterated Standards are Essential

In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Variability can be introduced at multiple stages of the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer source. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before processing. The fundamental advantage of using an internal standard is its ability to compensate for these variations.

The ideal internal standard is a stable isotope-labeled version of the analyte of interest. This compound is the deuterium-labeled form of levamlodipine, where four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte (levamlodipine) and the internal standard (this compound). However, their physicochemical properties remain nearly identical.[1] This ensures that both compounds behave similarly during extraction, chromatography, and ionization.[1] Consequently, any loss or variation experienced by levamlodipine during the analytical workflow will be mirrored by this compound. By using the ratio of the analyte response to the internal standard response for quantification, the variability is normalized, leading to highly accurate and reliable results.

The following diagram illustrates the logical relationship and advantages of using a deuterated internal standard like this compound.

G cluster_0 Analytical Workflow cluster_1 Sources of Variability Sample Biological Sample (Plasma, etc.) Spike Spike with known amount of this compound (IS) Sample->Spike Preparation Sample Preparation (Extraction, etc.) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Compensation Compensation Preparation->Compensation Ratio Calculate Peak Area Ratio (Levamlodipine / this compound) Analysis->Ratio Analysis->Compensation Quantification Quantify Levamlodipine Concentration Ratio->Quantification V1 Extraction Inefficiency V1->Preparation V2 Injection Volume Variation V2->Analysis V3 Ion Suppression/Enhancement (Matrix Effects) V3->Analysis Compensation->Ratio IS behavior mirrors analyte behavior

Caption: Logical workflow for quantification using a deuterated internal standard.

Mechanism of Action of Levamlodipine

Levamlodipine is the pharmacologically active (S)-enantiomer of amlodipine, a dihydropyridine calcium channel blocker.[2] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2] By blocking L-type calcium channels, levamlodipine causes vasodilation, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[2]

Experimental Protocol: Quantification of Levamlodipine in Human Plasma

This section provides a representative, detailed methodology for the quantification of levamlodipine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol synthesizes common practices from validated methods.

Materials and Reagents
  • Levamlodipine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with K3EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of levamlodipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the levamlodipine stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol:water (50:50, v/v) mixture.

Sample Preparation (Solid-Phase Extraction)
  • Pre-treatment: To 300 µL of plasma sample, add 50 µL of the internal standard working solution (containing approximately 100 ng/mL of this compound).[3] Vortex the sample.

  • Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.[4]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 0.1% formic acid.[3][4]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase.[3]

The following diagram outlines the experimental workflow for sample preparation and analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (300 µL) spike Add this compound IS (50 µL) start->spike vortex1 Vortex spike->vortex1 load Load Sample onto SPE vortex1->load spe_condition Condition SPE Cartridge (Methanol, then Water) spe_condition->load wash Wash Cartridge (Water, then 20% Methanol) load->wash elute Elute with Methanol/Formic Acid wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Analyte & IS Transitions) ionize->detect quantify Data Processing & Quantification detect->quantify

Caption: Experimental workflow for levamlodipine quantification in plasma.

LC-MS/MS Conditions

A summary of typical chromatographic and mass spectrometric conditions is presented in the table below.

ParameterCondition
LC Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium Formate in WaterB: Acetonitrile(Gradient or Isocratic, e.g., 80:20 B:A)[3]
Flow Rate 0.8 mL/min[3]
Column Temperature 35°C[3]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Levamlodipine) m/z 409.2 → 238.1[3]
MRM Transition (this compound) m/z 413.2 → 238.1[3]

Method Validation Data

A robust bioanalytical method requires thorough validation. The following tables summarize typical validation parameters for the quantification of levamlodipine using a deuterated internal standard.

Table 1: Linearity and Sensitivity
ParameterValue
Linearity Range 0.302 – 20.725 ng/mL[3]
Correlation Coefficient (r²) > 0.99[2][3]
Lower Limit of Quantification (LLOQ) 0.302 ng/mL[3]
Table 2: Precision and Accuracy
Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.3024.5[3]4.5[3]99.3[3]
Low QC~0.9< 10[3]< 10[3]89.6 - 102.9[3]
Medium QC~10< 10[3]< 10[3]89.6 - 102.9[3]
High QC~18< 10[3]< 10[3]89.6 - 102.9[3]
%CV = Coefficient of Variation
Table 3: Recovery and Matrix Effect
ParameterLevamlodipineThis compound
Extraction Recovery (%) 78.7[3]89.3[3]
Absolute Matrix Effect 0.97 - 1.02[3]-
An absolute matrix effect value between 0.8 and 1.2 is generally considered acceptable, indicating no significant ion suppression or enhancement.[3]

Conclusion

The use of this compound as an internal standard provides a robust, reliable, and accurate method for the quantification of levamlodipine in biological matrices. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations during sample processing and analysis. The detailed protocol and validation data presented in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and pharmacokinetic studies, reinforcing the position of deuterated internal standards as the gold standard in quantitative bioanalysis.

References

The Chemical Stability of Levamlodipine-d4 in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Levamlodipine-d4, the deuterated internal standard for Levamlodipine, in various biological matrices. Understanding the stability of an analytical internal standard is paramount for the successful validation of bioanalytical methods, ensuring accurate and reproducible quantification of the target analyte in pharmacokinetic and toxicokinetic studies. This document synthesizes available data on the stability of this compound and its non-deuterated counterpart, Levamlodipine (S-amlodipine), under typical storage and handling conditions encountered in a laboratory setting.

Introduction to Levamlodipine and its Deuterated Analog

Levamlodipine, the (S)-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] In bioanalytical assays, stable isotope-labeled internal standards, such as this compound, are the gold standard. They exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and experience similar ionization effects in the mass spectrometer, thereby correcting for variability during sample preparation and analysis.[2] The stability of this internal standard in biological matrices is a critical parameter that must be thoroughly evaluated during method validation to ensure the integrity of clinical and preclinical data.

Quantitative Stability Data

The stability of this compound and Levamlodipine has been assessed under various conditions to mimic sample handling and storage in a laboratory. The following tables summarize the quantitative data from studies evaluating freeze-thaw, bench-top (short-term), long-term, and autosampler stability in human plasma.

Note: Data for amlodipine-d4 is often used as a surrogate for this compound due to their isotopic relationship and similar expected chemical behavior. This assumption should be validated for specific assay conditions.

Table 1: Freeze-Thaw Stability of Levamlodipine and Amlodipine-d4 in Human Plasma

AnalyteConcentration LevelsNumber of CyclesStability (%)Reference
S-amlodipineLow QC, Medium QC398.6 - 99.9[1]
AmlodipineLow QC, High QC3Within ±15% of nominal[3]
Amlodipine-d4Not specified3Stable[4]

Table 2: Bench-Top (Short-Term) Stability of Levamlodipine and Amlodipine-d4 in Human Plasma at Room Temperature

AnalyteConcentration LevelsDuration (hours)Stability (%)Reference
AmlodipineLow QC, High QC4Within ±15% of nominal[3]
AmlodipineLow QC, High QC6.8Within ±15% of nominal[4]
Amlodipine-d4Not specified6.8Stable[4]

Table 3: Long-Term Stability of Levamlodipine and Amlodipine-d4 in Human Plasma

AnalyteConcentration LevelsStorage Temperature (°C)DurationStability (%)Reference
AmlodipineLow QC, High QC-203 monthsWithin ±15% of nominal[3]
AmlodipineLow QC, High QC-50129 daysWithin ±15% of nominal[4]
Amlodipine-d4Not specified-50129 daysStable[4]

Table 4: Autosampler Stability of Levamlodipine and Amlodipine-d4 in Processed Samples

AnalyteConcentration LevelsStorage Temperature (°C)Duration (hours)Stability (%)Reference
AmlodipineLow QC, High QC1073.75Within ±15% of nominal[4]
Amlodipine-d4Not specified1073.75Stable[4]
AmlodipineLow QC, High QC460Within ±15% of nominal[3]

Experimental Protocols

The following sections detail the typical methodologies employed to evaluate the stability of this compound in biological matrices.

General Bioanalytical Method

The stability of this compound is typically assessed using a validated LC-MS/MS method.

  • Sample Preparation: Protein precipitation is a common method for extracting amlodipine and its internal standard from plasma.[1]

  • Chromatographic Separation: A C18 reversed-phase column is frequently used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[4]

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard.[4][5] For amlodipine-d4, a common transition is m/z 413.2 → 238.1.[4]

Freeze-Thaw Stability Protocol

This experiment simulates the effect of repeated freezing and thawing of plasma samples.

  • Spike blank human plasma with Levamlodipine at low and high-quality control (QC) concentrations.

  • Aliquot the spiked plasma into multiple vials.

  • Subject a set of aliquots to three or more freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[1]

  • After the final thaw, process the stability samples along with freshly prepared calibration standards and a set of freshly spiked comparison QC samples.

  • Analyze the samples using the validated LC-MS/MS method.

  • The mean concentration of the stability samples is compared to that of the comparison samples. The analyte is considered stable if the deviation is within an acceptable range, typically ±15%.[3]

Bench-Top Stability Protocol

This protocol evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time during routine analysis.

  • Spike blank human plasma with Levamlodipine at low and high QC concentrations.

  • Allow the spiked samples to sit on the laboratory bench at room temperature for a specified period (e.g., 4, 6, or 24 hours).[3]

  • At the end of the specified period, process the stability samples along with freshly prepared calibration standards and comparison QC samples.

  • Analyze the samples and compare the results as described in the freeze-thaw protocol.

Long-Term Stability Protocol

This study is designed to assess the stability of the analyte over an extended storage period.

  • Spike blank human plasma with Levamlodipine at low and high QC concentrations.

  • Store the spiked samples at a specified temperature (e.g., -20°C or -80°C) for a defined duration (e.g., 30, 90, or 180 days).[3]

  • On the day of analysis, retrieve the long-term stability samples and allow them to thaw.

  • Process the stability samples along with freshly prepared calibration standards and comparison QC samples.

  • Analyze the samples and evaluate the stability as previously described.

Autosampler Stability Protocol

This experiment determines the stability of the analyte in the processed sample extract when stored in the autosampler.

  • Process a set of spiked plasma samples at low and high QC concentrations.

  • Place the resulting extracts in the autosampler and store them under the conditions of a typical analytical run (e.g., 4°C or 10°C) for a specified duration (e.g., 24, 48, or 72 hours).[3][4]

  • Analyze the samples at the beginning and end of the storage period.

  • The analyte is considered stable if the peak area response of the stored samples does not significantly deviate from the initial response, typically within ±15%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the stability testing experiments.

Stability_Testing_Workflow cluster_Preparation Sample Preparation cluster_Stability_Conditions Stability Conditions cluster_Analysis Sample Analysis cluster_Evaluation Data Evaluation BlankMatrix Blank Biological Matrix (e.g., Human Plasma) Spiking Spike with this compound (Low & High QC) BlankMatrix->Spiking Aliquoting Aliquot into Vials Spiking->Aliquoting Aliquoting_Auto FreezeThaw Freeze-Thaw Cycles (-20°C / RT) Aliquoting->FreezeThaw BenchTop Bench-Top Storage (Room Temperature) Aliquoting->BenchTop LongTerm Long-Term Storage (-20°C or -80°C) Aliquoting->LongTerm Extraction_Auto Sample Extraction Aliquoting->Extraction_Auto Process Samples for Autosampler Stability Extraction Sample Extraction (e.g., Protein Precipitation) FreezeThaw->Extraction BenchTop->Extraction LongTerm->Extraction Autosampler Autosampler Storage (e.g., 4°C) LCMS LC-MS/MS Analysis Autosampler->LCMS Extraction->LCMS Quantification Quantification vs. Freshly Prepared Samples LCMS->Quantification Comparison Compare Stability Samples to Comparison Samples Quantification->Comparison Acceptance Assess against Acceptance Criteria (e.g., ±15%) Comparison->Acceptance Extraction_Auto->Autosampler

Caption: General workflow for assessing the stability of this compound in biological matrices.

Conclusion

The available data indicates that this compound, and its non-deuterated counterpart, demonstrate good stability in human plasma under typical laboratory conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, long-term storage at -20°C and -80°C, and in the autosampler post-extraction. These findings support the use of this compound as a reliable internal standard in bioanalytical methods. However, it is crucial for individual laboratories to perform their own stability assessments under their specific experimental conditions as part of method validation to ensure the accuracy and reliability of their data.

References

The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to the Rationale for Using Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) studies, the pursuit of accurate and reliable data is paramount. The quantification of drug concentrations in biological matrices is a critical step that underpins the evaluation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the rationale for using Levamlodipine-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), in the bioanalysis of Levamlodipine. Through a detailed examination of its advantages, supported by quantitative data and experimental protocols, this document will demonstrate why this compound is considered the gold standard for ensuring the integrity and precision of pharmacokinetic data.

The Critical Role of Internal Standards in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to various sources of error that can compromise the accuracy of results. These include variability in sample preparation, matrix effects, and fluctuations in instrument response. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. The IS is used to normalize the response of the analyte, thereby correcting for these potential sources of error.

While structurally similar compounds (analogs) can be used as internal standards, stable isotope-labeled internal standards are widely recognized as the superior choice.[1] Deuterated standards, such as this compound, are molecules in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[2]

The Rationale for this compound: A Superior Bioanalytical Tool

The use of this compound as an internal standard in the pharmacokinetic analysis of Levamlodipine is predicated on its ability to closely mimic the behavior of the analyte throughout the analytical process. This results in a more accurate and precise quantification of the drug in biological samples.

Key Advantages of Using this compound:

  • Co-elution with the Analyte: Due to its almost identical chemical structure, this compound co-elutes with Levamlodipine during chromatographic separation. This is a critical advantage as both compounds are subjected to the same matrix effects at the same point in time, allowing for effective compensation.[3]

  • Similar Extraction Recovery: this compound exhibits nearly identical extraction efficiency to Levamlodipine from biological matrices. This ensures that any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a significant source of variability in LC-MS/MS analysis. Because this compound has the same ionization efficiency as Levamlodipine, it is affected by matrix effects in the same way, enabling accurate correction.[4]

  • Increased Precision and Accuracy: By effectively mitigating the variability introduced during sample processing and analysis, the use of this compound leads to a significant improvement in the precision and accuracy of the bioanalytical method.[5]

Quantitative Data Presentation: The Proof of Performance

The superiority of a deuterated internal standard is evident in the quantitative data from bioanalytical method validation studies. The following tables summarize key performance parameters from studies utilizing a deuterated internal standard (this compound or Amlodipine-d4) and a structural analog internal standard for the analysis of Levamlodipine or Amlodipine.

Table 1: Comparison of Bioanalytical Method Precision

Internal Standard TypeAnalyte ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Reference
Deuterated (Amlodipine-d4) Amlodipine (Low QC)4.44.5[5]
Amlodipine (Medium QC)1.41.6[5]
Amlodipine (High QC)2.52.9[5]
Structural Analog (Tizanidine) S-amlodipine (LLOQ)6.26.0[6]
S-amlodipine (Low QC)4.55.5[6]
S-amlodipine (Medium QC)1.52.1[6]
S-amlodipine (High QC)2.53.5[6]

Lower %CV (Coefficient of Variation) indicates higher precision.

Table 2: Comparison of Bioanalytical Method Accuracy

Internal Standard TypeAnalyte ConcentrationIntra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Reference
Deuterated (Amlodipine-d4) Amlodipine (Low QC)-6.7-7.5[5]
Amlodipine (Medium QC)8.77.6[5]
Amlodipine (High QC)1.51.3[5]
Structural Analog (Tizanidine) S-amlodipine (LLOQ)11.76.9[6]
S-amlodipine (Low QC)3.07.5[6]
S-amlodipine (Medium QC)4.510.5[6]
S-amlodipine (High QC)4.88.5[6]

% Bias = ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100. Values closer to 0 indicate higher accuracy.

Table 3: Comparison of Matrix Effect and Extraction Recovery

Internal Standard TypeParameterLow QCMedium QCHigh QCReference
Deuterated (Amlodipine-d4) Matrix Factor (%)93.9 ± 1.895.8 ± 4.993.9 ± 1.5[4]
Extraction Recovery (%)Not ReportedNot ReportedNot Reported
Structural Analog (Tizanidine) Matrix Factor (%CV)9.35-6.84[6]
Extraction Recovery (%)96.196.196.1[7]

Matrix Factor close to 100% indicates minimal matrix effect. For the structural analog, the %CV of the matrix factor across different plasma lots is reported.

The data clearly demonstrates that while a well-chosen structural analog can provide acceptable performance, the use of a deuterated internal standard consistently results in higher precision and accuracy, and a more effective compensation for matrix effects.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of any pharmacokinetic study. The following section provides a detailed, consolidated methodology for the quantification of Levamlodipine in human plasma using this compound as the internal standard, based on established protocols.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control, except for the blank matrix.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube and vortex for 30 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortexing and Centrifugation: Vortex the samples for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Levamlodipine: Precursor ion (Q1) m/z 409.2 → Product ion (Q3) m/z 238.1

    • This compound: Precursor ion (Q1) m/z 413.2 → Product ion (Q3) m/z 238.1

Data Analysis
  • Quantification: The concentration of Levamlodipine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Levamlodipine.

  • Pharmacokinetic Parameters: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Bioanalytical Workflow for a Pharmacokinetic Study SampleCollection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) SampleCollection->IS_Spiking SamplePrep 3. Sample Preparation (e.g., LLE or SPE) IS_Spiking->SamplePrep LC_Separation 4. LC Separation SamplePrep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection DataAnalysis 6. Data Analysis (Analyte/IS Ratio) MS_Detection->DataAnalysis PK_Analysis 7. Pharmacokinetic Analysis DataAnalysis->PK_Analysis

Caption: A typical bioanalytical workflow for a pharmacokinetic study using an internal standard.

G Levamlodipine Levamlodipine PyridineMetabolite Pyridine Metabolite (Inactive) Levamlodipine->PyridineMetabolite Dehydrogenation FurtherMetabolites Further Inactive Metabolites PyridineMetabolite->FurtherMetabolites Oxidative Deamination O-dealkylation CYP3A4 CYP3A4 CYP3A4->Levamlodipine Metabolizes G Levamlodipine Levamlodipine LTypeCaChannel L-type Calcium Channel (in Vascular Smooth Muscle) Levamlodipine->LTypeCaChannel Blocks CaInflux Calcium Influx LTypeCaChannel->CaInflux Mediates Vasodilation Vasodilation CaInflux->Vasodilation Inhibition leads to BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure Results in

References

An In-depth Technical Guide to the Comparative Properties of Levamlodipine-d4 and Non-Deuterated Levamlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of levamlodipine and its deuterated analog, levamlodipine-d4. It is intended for an audience of researchers, scientists, and drug development professionals. This document outlines the known characteristics of non-deuterated levamlodipine, the theoretical and practical implications of deuterium substitution, and detailed experimental protocols for a comparative analysis of their pharmacokinetic and metabolic profiles. While direct comparative data for this compound is not extensively available in public literature, this guide synthesizes established principles of the kinetic isotope effect (KIE) and known metabolic pathways of levamlodipine to provide a robust framework for such an investigation. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Levamlodipine

Levamlodipine, the S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1][2] It is the pharmacologically active isomer responsible for the therapeutic effects of racemic amlodipine.[1] Levamlodipine is widely used in the management of hypertension and angina pectoris.[3]

1.1. Mechanism of Action

Levamlodipine exerts its therapeutic effects by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells.[4] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. The signaling pathway is initiated by the binding of levamlodipine to L-type calcium channels, which are voltage-gated ion channels crucial for muscle contraction.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ L_type_channel L-type Calcium Channel Ca2_ext->L_type_channel Influx Ca2_int Ca²⁺ L_type_channel->Ca2_int Calmodulin Calmodulin Ca2_int->Calmodulin Binds to MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Levamlodipine Levamlodipine Levamlodipine->L_type_channel Blocks

Caption: Levamlodipine's Mechanism of Action.

1.2. Pharmacokinetics of Non-Deuterated Levamlodipine

The pharmacokinetic profile of levamlodipine is characterized by slow absorption, a large volume of distribution, and a long elimination half-life, which allows for once-daily dosing.[5]

ParameterValueReference
Bioavailability60-65%[2]
Time to Peak Plasma Concentration (Tmax)6-12 hours[4]
Volume of Distribution (Vd)~21 L/kg[4]
Plasma Protein Binding~93%[6]
Elimination Half-life (t1/2)30-50 hours[4]

1.3. Metabolism of Non-Deuterated Levamlodipine

Levamlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[7][8] The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to an inactive pyridine derivative.[7][8]

Introduction to this compound and the Kinetic Isotope Effect

This compound is a deuterated analog of levamlodipine, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in bioanalytical methods for the quantification of levamlodipine.[5][9]

2.1. The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[11] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted at that position.[12]

In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in the metabolic transformation of a drug by enzymes like CYP450, deuteration at that site can slow down the metabolic rate.[12] This can lead to:

  • Increased plasma half-life (t1/2)

  • Increased area under the plasma concentration-time curve (AUC)

  • Reduced metabolic clearance

  • Potentially altered metabolite profiles

cluster_KIE Kinetic Isotope Effect Logic Deuteration Deuterium Substitution at Metabolic Hotspot Bond_Strength Increased C-D Bond Strength Deuteration->Bond_Strength Activation_Energy Higher Activation Energy for Bond Cleavage Bond_Strength->Activation_Energy Metabolism_Rate Slower Rate of Metabolism (CYP3A4) Activation_Energy->Metabolism_Rate PK_Changes Altered Pharmacokinetics (e.g., increased t1/2, AUC) Metabolism_Rate->PK_Changes

Caption: Logic of the Kinetic Isotope Effect.

Comparative Experimental Protocols

To quantitatively assess the differences in properties between this compound and non-deuterated levamlodipine, a series of in vitro and in vivo experiments are necessary.

3.1. In Vitro Metabolism Study using Human Liver Microsomes

This assay is designed to compare the metabolic stability of levamlodipine and this compound.[13]

3.1.1. Materials

  • Levamlodipine and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction quenching

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

3.1.2. Experimental Workflow

Start Start Prepare_Incubations Prepare Incubation Mixtures: - Levamlodipine or this compound - Human Liver Microsomes - Phosphate Buffer Start->Prepare_Incubations Pre_incubation Pre-incubate at 37°C Prepare_Incubations->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_incubation->Initiate_Reaction Time_Points Incubate and Aliquot at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate: - In vitro t1/2 - Intrinsic Clearance (CLint) Analyze->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Metabolism Workflow.

3.1.3. Data Analysis and Presentation

The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the in vitro half-life (t1/2). Intrinsic clearance (CLint) is then calculated.

Table 1: Comparative In Vitro Metabolic Stability

CompoundIn Vitro t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Levamlodipine[Experimental Value][Calculated Value]
This compound[Experimental Value][Calculated Value]

3.2. In Vivo Pharmacokinetic Study in an Animal Model

A comparative pharmacokinetic study in a suitable animal model (e.g., rats or dogs) is essential to understand the in vivo consequences of deuteration.[1]

3.2.1. Study Design

A crossover study design is recommended to minimize inter-individual variability. A cohort of animals receives a single oral or intravenous dose of either levamlodipine or this compound, followed by a washout period and then administration of the other compound.

3.2.2. Experimental Protocol

  • Dosing: Administer a defined dose of levamlodipine or this compound to each animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-dosing.

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the plasma concentrations of levamlodipine and this compound using a validated LC-MS/MS method.[6]

3.2.3. Data Analysis and Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 2: Comparative In Vivo Pharmacokinetic Parameters

ParameterLevamlodipineThis compound
Cmax (ng/mL)[Experimental Value][Experimental Value]
Tmax (h)[Experimental Value][Experimental Value]
AUC(0-t) (ng·h/mL)[Experimental Value][Experimental Value]
AUC(0-inf) (ng·h/mL)[Experimental Value][Experimental Value]
t1/2 (h)[Experimental Value][Experimental Value]
CL/F (L/h/kg)[Experimental Value][Experimental Value]
Vd/F (L/kg)[Experimental Value][Experimental Value]

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of levamlodipine and this compound in biological matrices.

4.1. Sample Preparation

Protein precipitation or solid-phase extraction (SPE) can be employed to extract the analytes from plasma samples.[6][9]

4.2. Chromatographic and Mass Spectrometric Conditions

A C18 reversed-phase column is typically used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify each compound.

Table 3: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levamlodipine409.1238.1
This compound413.1238.1

Conclusion

References

Unraveling the Mass Shift of Levamlodipine-d4: A Technical Guide for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometric behavior of Levamlodipine-d4, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of levamlodipine in complex biological matrices. Understanding the principles behind the observed mass shift and fragmentation patterns is critical for robust bioanalytical method development and validation.

The Role of Stable Isotope-Labeled Internal Standards in Quantitative MS Analysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

This compound is the deuterated analog of levamlodipine. The key advantages of using a SIL-IS like this compound include:

  • Similar Physicochemical Properties: Deuterium labeling minimally alters the chemical properties of the molecule. Consequently, this compound co-elutes with the unlabeled levamlodipine during chromatography and exhibits similar ionization efficiency and extraction recovery. This analogous behavior allows it to effectively compensate for variations in sample preparation and matrix effects.

  • Mass Differentiation: The mass difference between the analyte and the SIL-IS allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.

The Mass Shift of this compound

The "mass shift" observed in the MS analysis of this compound refers to the difference in the mass-to-charge ratio (m/z) of its molecular ion compared to that of the unlabeled levamlodipine. This shift is a direct consequence of replacing four hydrogen atoms with four deuterium atoms.

The molecular weight of levamlodipine is approximately 408.88 g/mol . The addition of four deuterium atoms increases the molecular weight by approximately 4 Da. This is reflected in the precursor ion masses observed in the mass spectrometer.

CompoundMolecular FormulaPrecursor Ion (m/z)Mass Shift (Da)
LevamlodipineC₂₀H₂₅ClN₂O₅409.2N/A
This compoundC₂₀H₂₁D₄ClN₂O₅413.2+4

Table 1: Precursor Ion Mass Shift of this compound

Fragmentation Analysis: Elucidating the Common Product Ion

A crucial aspect of quantitative MS/MS analysis is the selection of specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. While the precursor ions of levamlodipine and this compound differ by 4 Da, they often share a common, high-intensity product ion.

Numerous studies have shown that a primary fragmentation pathway for amlodipine (and its enantiomer, levamlodipine) involves the loss of the aminoethoxy-methyl side chain. The structure of this compound reveals that the four deuterium atoms are located on the ethoxy group of this side chain.

During collision-induced dissociation (CID) in the mass spectrometer, this deuterated side chain is cleaved off. The resulting stable fragment ion, therefore, does not contain the deuterium labels. This explains why both levamlodipine and this compound produce the same product ion, typically observed at m/z 238.1.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Levamlodipine409.2238.1
This compound413.2238.1

Table 2: MRM Transitions for Levamlodipine and this compound

Experimental Protocols

The following provides a generalized experimental methodology for the analysis of levamlodipine using this compound as an internal standard. Specific parameters should be optimized for the particular instrumentation and matrix used.

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Levamlodipine: 409.2 → 238.1

    • This compound: 413.2 → 238.1

Visualizing the Workflow and Fragmentation

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship in the fragmentation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms Mass Spectrometry (ESI+) lc->ms msms MS/MS Fragmentation (CID) ms->msms mrm MRM Data Acquisition Levamlodipine: 409.2 -> 238.1 This compound: 413.2 -> 238.1 msms->mrm

Fig. 1: Experimental workflow for the bioanalysis of levamlodipine.

fragmentation_pathway cluster_precursor Precursor Ions cluster_fragmentation CID cluster_product Product Ion cluster_loss Neutral Loss lev Levamlodipine [M+H]+ = 409.2 frag_process Fragmentation lev->frag_process lev_d4 This compound [M+H]+ = 413.2 lev_d4->frag_process product Common Fragment m/z = 238.1 frag_process->product loss Loss of aminoethoxy-methyl side chain frag_process->loss loss_d4 Loss of deuterated aminoethoxy-methyl side chain frag_process->loss_d4

Fig. 2: Fragmentation of Levamlodipine and this compound.

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of Amlodipine in Human Plasma by LC-MS/MS using Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] It is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer (levamlodipine) being the pharmacologically active form.[1][2] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of amlodipine. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amlodipine in human plasma, employing Levamlodipine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

The method utilizes a simple protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers high throughput and sensitivity, making it suitable for clinical and research applications.

Materials and Reagents

  • Analytes and Internal Standard:

    • Amlodipine besylate (Reference Standard)

    • This compound ((S)-Amlodipine-d4) (Internal Standard)[3]

  • Reagents and Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (e.g., Milli-Q or equivalent)

    • Drug-free human plasma (with K3EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Amlodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of amlodipine besylate in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the amlodipine stock solution with a methanol:water (50:50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.[1]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Spike drug-free human plasma with the appropriate amlodipine working solutions to prepare calibration standards at concentrations ranging from 0.1 to 20 ng/mL.

  • Prepare quality control (QC) samples in drug-free human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 8 ng/mL

    • High QC (HQC): 16 ng/mL

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix sample, to which 20 µL of methanol:water is added).

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is 2. Add IS (this compound) plasma->is ppt 3. Add Acetonitrile (Protein Ppt.) is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Concentration Calculation calibration->quantification report 13. Final Report quantification->report

Caption: Workflow for Amlodipine Quantification.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

ParameterCondition
LC System A standard HPLC or UPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Gradient Isocratic or a rapid gradient optimized for amlodipine elution
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes

Mass Spectrometry (MS) Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Amlodipine: 409.2 > 238.1 (Quantifier), 409.2 > 294.1 (Qualifier)[5]This compound: 413.2 > 238.1[4][6]
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V[2]
Collision Gas Nitrogen
Dwell Time 200 ms

Method Validation Signaling Pathway Diagram

G cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) recovery Extraction Recovery matrix Matrix Effect stability Stability (Freeze-Thaw, Bench-Top, etc.) method Developed LC-MS/MS Method method->selectivity method->linearity method->accuracy method->precision method->recovery method->matrix method->stability

Caption: Key Parameters for Method Validation.

Data Presentation

The performance of the LC-MS/MS method was evaluated according to regulatory guidelines. The following tables summarize the quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Amlodipine0.1 - 20y = 0.089x + 0.005> 0.998

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%)
LLOQ0.16.8104.58.2102.1
LQC0.35.198.76.599.3
MQC8.03.5101.24.8100.5
HQC16.02.997.84.198.9

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.392.196.8
MQC8.094.598.2
HQC16.093.897.5

Table 4: Stability Data

Stability ConditionLQC (ng/mL)HQC (ng/mL)
Bench-top stability (6 hours) 97.2%98.5%
Freeze-thaw stability (3 cycles) 95.8%96.9%
Autosampler stability (24 hours) 98.1%99.0%
Long-term stability (-80°C, 30 days) 96.5%97.8%

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of amlodipine in human plasma using this compound as the internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision over a clinically relevant concentration range. The high throughput of the protein precipitation sample preparation procedure makes this method well-suited for the analysis of a large number of samples in pharmacokinetic and bioequivalence studies.

References

Application Notes & Protocols for the Quantitative Analysis of Levamlodipine in Human Plasma Using Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the management of hypertension and angina.[1][2] Accurate and reliable quantification of levamlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of levamlodipine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with levamlodipine-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[3][4]

Experimental Protocols

1. Materials and Reagents

  • Analytes: Levamlodipine and this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Deionized water

  • Chemicals: Ammonium formate, Ortho-phosphoric acid

  • Plasma: Drug-free human plasma with K3EDTA as an anticoagulant

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of levamlodipine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the levamlodipine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in a 50:50 (v/v) methanol:water mixture to achieve a final concentration of approximately 100 ng/mL.[4]

3. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol utilizes solid-phase extraction for its high throughput and clean extracts.[4]

  • Pre-treatment: To 300 µL of plasma sample, add 50 µL of the this compound internal standard working solution and 300 µL of 5% ortho-phosphoric acid solution. Vortex to mix.[4]

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB 30 mg/1cc) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of deionized water.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate volume of methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of plasma, add 20 µL of the IS working solution.

  • Add 4 mL of ethyl acetate and vortex for 3 minutes.[5]

  • Centrifuge at 8000 rpm for 5 minutes.[5]

  • Transfer the organic layer to a clean tube and evaporate to dryness.[5]

  • Reconstitute the residue in the mobile phase for injection.[5]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for better resolution and shorter run times.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM) is required.[7]

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm)
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Optimized for separation (e.g., start with 20% B, ramp to 80% B)
Flow Rate 0.3 - 0.8 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40°C
Autosampler Temp. 4 - 10°C

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Levamlodipine: m/z 409.2 → 238.1[4] this compound: m/z 413.2 → 238.1[4]
Ion Spray Voltage ~5500 V[4]
Temperature ~550°C[4]
Collision Gas Nitrogen
Curtain Gas ~25 psi[4]
Ion Source Gas 1 ~40 psi[4]
Ion Source Gas 2 ~60 psi[4]
Declustering Potential ~40 V[4]
Collision Energy ~15 V[4]

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA).

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) ≥ 0.99> 0.995 over 0.05 - 20 ng/mL[7][8]
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ±20%0.05 ng/mL[7]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 5.4%[7]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 4.8%[7]
Intra-day Accuracy (%) Within ±15% of nominal (±20% at LLOQ)-6.7% to 3.9%[7]
Inter-day Accuracy (%) Within ±15% of nominal (±20% at LLOQ)-3.3% to 3.3%[7]
Extraction Recovery (%) Consistent, precise, and reproducible~94.7%[7]
Matrix Effect Internal standard should compensate for any effectNo significant interference observed[7]
Stability Analyte stable under various storage and handling conditionsStable for freeze-thaw cycles and long-term storage[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (300 µL) add_is Add this compound IS (50 µL) plasma->add_is add_acid Add 5% Ortho-phosphoric Acid (300 µL) add_is->add_acid vortex1 Vortex add_acid->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Workflow for Levamlodipine Analysis.

logical_relationship cluster_core Core Principle cluster_process Analytical Process cluster_output Result analyte Levamlodipine sample_prep Sample Preparation Variability analyte->sample_prep is This compound (IS) is->sample_prep lc_ms LC-MS/MS Analysis is->lc_ms Compensates for variability sample_prep->lc_ms Introduces potential error peak_ratio Peak Area Ratio (Analyte/IS) lc_ms->peak_ratio accurate_quant Accurate Quantification peak_ratio->accurate_quant Leads to

Caption: Role of Internal Standard in Analysis.

References

Sample preparation techniques for bioanalysis using Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Sample Preparation for Levamlodipine Bioanalysis

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a widely prescribed calcium channel blocker for the treatment of hypertension and angina[1]. Accurate quantification of Levamlodipine in biological matrices such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies[2]. Effective sample preparation is a critical step to remove interfering endogenous components like proteins and phospholipids, thereby enhancing the accuracy and sensitivity of subsequent analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[3]. Levamlodipine-d4, a stable isotope-labeled version of the analyte, is the preferred internal standard (IS) as it co-elutes with the analyte and compensates for variability during the extraction and ionization processes, ensuring high precision and accuracy[4][5].

This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), utilizing this compound as the internal standard.

Protocol 1: Protein Precipitation (PPT)

Protein Precipitation is a straightforward and rapid method for sample cleanup, involving the addition of an organic solvent to precipitate plasma proteins[6]. While fast, it may offer less clean extracts compared to LLE or SPE, potentially leading to higher matrix effects[4].

Experimental Protocol

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (concentration should be optimized to match the expected analyte concentration range) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to plasma is recommended for efficient precipitation[7].

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps in concentrating the sample and allows for reconstitution in a mobile phase-compatible solvent.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Final Mixing: Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

G cluster_start plasma 100 µL Plasma is Add 25 µL This compound (IS) precip Add 300 µL Ice-Cold Acetonitrile is->precip vortex1 Vortex (2 min) precip->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness (Nitrogen Stream) supernatant->evap reconstitute Reconstitute in 100 µL Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1. Protein Precipitation Workflow.

Quantitative Data Summary

ParameterResultReference
Recovery~18% (for Amlodipine)[4]
Matrix EffectConsiderable ion suppression observed[4]
Key AdvantageRapid and simple procedure[8]
Key DisadvantageLower recovery and potentially significant matrix effects[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates analytes from interferences by partitioning the sample between two immiscible liquid phases, typically an aqueous sample and an organic solvent[2]. This method generally produces cleaner samples than PPT.

Experimental Protocol

  • Sample Aliquoting: Pipette 500 µL of human plasma into a clean polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution[9].

  • pH Adjustment (Optional): For basic compounds like Levamlodipine, add 70 µL of 10 mM ammonium bicarbonate buffer (pH 10.0) to increase partitioning into the organic phase[10].

  • Extraction Solvent Addition: Add 4 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl-t-butyl ether and hexane (80:20, v/v))[9][10].

  • Mixing: Vortex the mixture vigorously for 3-5 minutes to facilitate the extraction of the analyte and IS into the organic phase[9].

  • Centrifugation: Centrifuge the sample at 8,000 rpm for 5 minutes to separate the aqueous and organic layers[9].

  • Organic Layer Transfer: Carefully transfer the upper organic layer (~3.2 mL) to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface[9].

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C[9].

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase[9].

  • Final Mixing: Vortex for 30 seconds.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

G plasma 500 µL Plasma + 20 µL IS buffer Add pH 10 Buffer (Optional) plasma->buffer solvent Add 4 mL Extraction Solvent buffer->solvent vortex1 Vortex (3-5 min) solvent->vortex1 centrifuge Centrifuge (8,000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness (Nitrogen, 37°C) transfer->evap reconstitute Reconstitute in 200 µL Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2. Liquid-Liquid Extraction Workflow.

Quantitative Data Summary

ParameterResultReference
Linearity Range0.05 - 12.0 ng/mL[9]
RecoverySatisfactory recovery reported[10]
Key AdvantageCleaner extracts than PPT, good recovery[10][11]
Key DisadvantageMore time-consuming and requires larger solvent volumes than PPT[8]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix[2]. It provides the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.

Experimental Protocol

  • Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB 30 mg/1 mL or Phenomenex Strata™-X)[4][12].

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of this compound working solution[4].

    • Add 400 µL of 1.0% formic acid in water to acidify the sample and vortex[4].

  • SPE Cartridge Conditioning:

    • Pass 1.0 mL of methanol through the cartridge.

    • Pass 1.0 mL of water through the cartridge to equilibrate[4][12]. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed slowly.

  • Washing:

    • Wash the cartridge with 1.0 mL of water to remove polar interferences[4].

    • Wash the cartridge with 1.0 mL of 10-20% methanol in water to remove less polar interferences[4][12].

  • Elution: Elute the analyte and internal standard with 1.0 mL of 0.1% formic acid in methanol into a clean collection tube[12].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C[12].

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase[12].

  • Final Mixing: Vortex for 30 seconds.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

G pretreat Pre-treat Plasma: + IS + Formic Acid load Load Sample pretreat->load condition Condition SPE (Methanol -> Water) condition->load wash1 Wash 1: Water load->wash1 wash2 Wash 2: 10-20% Methanol wash1->wash2 elute Elute: 0.1% Formic Acid in Methanol wash2->elute evap Evaporate Eluate to Dryness elute->evap reconstitute Reconstitute in 100 µL Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 3. Solid-Phase Extraction Workflow.

Quantitative Data Summary

ParameterResultReference
Linearity Range0.05 - 50 ng/mL[12]
Recovery78.7% - 92.2%[13][14]
Intra- & Inter-day Precision (%CV)< 10%[4][13]
Accuracy96.7% - 102.4%[4]
Matrix EffectMinimal ion suppression or enhancement[13]
Key AdvantageProvides the cleanest extract, high selectivity, and minimal matrix effects[14][15]
Key DisadvantageMost time-consuming and costly method[8]

References

Application Notes and Protocols for Protein Precipitation of Plasma Samples Containing Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of plasma samples containing Levamlodipine-d4 using a protein precipitation method. This technique is a rapid and effective means of removing proteins from biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. Protein precipitation is a common sample preparation technique that offers a balance of simplicity, speed, and efficiency in removing interfering plasma proteins.[2][3] Acetonitrile is a widely used precipitation solvent due to its ability to effectively denature and precipitate a broad range of plasma proteins.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the protein precipitation method. These values are typical for bioanalytical methods and serve as an example of expected performance. Actual results may vary based on specific experimental conditions and instrumentation.

ParameterLevamlodipineThis compound (Internal Standard)Acceptance Criteria
Extraction Recovery (%)
Low QC (LQC)88.289.1Consistent and reproducible
Medium QC (MQC)91.590.8Consistent and reproducible
High QC (HQC)90.191.2Consistent and reproducible
Matrix Effect (%)
Low QC (LQC)97.598.2CV ≤15%
High QC (HQC)95.896.5CV ≤15%
Precision (%CV)
Intra-day< 6.0-≤15% (≤20% at LLOQ)
Inter-day< 8.5-≤15% (≤20% at LLOQ)
Accuracy (% Bias)
Intra-day-2.5 to 3.8-Within ±15% (±20% at LLOQ)
Inter-day-4.1 to 2.9-Within ±15% (±20% at LLOQ)

QC: Quality Control; LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data are representative and should be validated in the user's laboratory.

Experimental Protocol

This protocol describes the protein precipitation of human plasma samples for the quantification of Levamlodipine using this compound as an internal standard.

Materials and Reagents:

  • Human plasma (K2EDTA)

  • Levamlodipine reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • 96-well collection plates (optional)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Levamlodipine (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. These solutions should be stored at -20°C or -80°C for long-term stability.[5]

    • From the stock solutions, prepare working standard solutions of Levamlodipine and a working internal standard solution of this compound by serial dilution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Sample Preparation:

    • Thaw frozen plasma samples on ice or at room temperature. Vortex mix the samples to ensure homogeneity.

    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the this compound working solution (internal standard) to each plasma sample, except for the blank plasma used for the calibration curve.

    • Vortex mix for 10-15 seconds.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each microcentrifuge tube. A 3:1 ratio of acetonitrile to plasma is commonly effective for protein precipitation.[2][6]

    • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant (approximately 350 µL) to a clean microcentrifuge tube or a well in a 96-well collection plate. Be cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the sample and allows for reconstitution in a mobile phase-compatible solvent.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of a suitable mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex mix for 30 seconds to ensure the analyte is fully dissolved.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • LC-MS/MS Analysis:

    • Transfer the final reconstituted sample to an autosampler vial or a 96-well plate for injection into the LC-MS/MS system.

    • Inject an appropriate volume (e.g., 5-10 µL) for analysis.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_precipitation Protein Precipitation cluster_separation Separation cluster_analysis_prep Analysis Preparation cluster_analysis Analysis plasma 1. Plasma Aliquot (100 µL) add_is 2. Add this compound (IS) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate (Optional) transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject signaling_pathway Levamlodipine Levamlodipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Levamlodipine->L_type_Ca_Channel blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca CaM Calmodulin Intracellular_Ca->CaM MLCK_active Ca2+-Calmodulin activates MLCK Intracellular_Ca->MLCK_active inhibition of activation CaM->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Relaxation Vasodilation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Contraction->Relaxation leads to reduced

References

Application Note: Chiral Separation of Amlodipine Enantiomers using Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina. It is administered as a racemic mixture of (S)-amlodipine and (R)-amlodipine. The therapeutic effect is primarily attributed to the (S)-enantiomer, which is a more potent vasodilator, while the (R)-enantiomer is significantly less active.[1][2] Due to the differences in pharmacological activity and potential for stereoselective metabolism and toxicity, the stereospecific determination of amlodipine enantiomers is crucial in pharmacokinetic, bioequivalence, and clinical studies.

This application note provides a detailed protocol for the chromatographic separation and quantification of (S)-amlodipine and (R)-amlodipine in human plasma using a stable isotope-labeled internal standard, Levamlodipine-d4 ((S)-Amlodipine-d4). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity for bioanalytical applications.

Principle

The method involves the separation of amlodipine enantiomers on a chiral stationary phase followed by detection using tandem mass spectrometry. This compound serves as the internal standard to ensure accuracy and precision by compensating for variations in sample preparation and instrument response. The quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: (S)-Amlodipine, (R)-Amlodipine, and this compound ((S)-Amlodipine-d4) reference standards (purity ≥ 99%)[3][4][5]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Isopropyl alcohol (HPLC grade), Formic acid (analytical grade), Ethanolamine (analytical grade)[3][4]

  • Water: Deionized water (18.2 MΩ·cm)

  • Plasma: Drug-free human plasma

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering stable and precise gradients.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux Cellulose-4 (150 x 2.0 mm, 3 µm) column, has been shown to be effective.[3][4][5]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Amlodipine, (R)-Amlodipine, and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (S)-Amlodipine and (R)-Amlodipine stock solutions with a methanol:water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).[4]

Sample Preparation (Solid Phase Extraction)

This protocol is adapted from established methods for the extraction of amlodipine enantiomers from human plasma.[3][4][5]

  • Conditioning: Condition a polymeric reversed-phase solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.[4]

  • Sample Loading: To 100 µL of human plasma, add 5 µL of the internal standard working solution (this compound). After vortexing, add 500 µL of 0.2% (v/v) ethanolamine in water and vortex again. Load the entire mixture onto the conditioned SPE cartridge.[3][4]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.[3]

  • Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.[3][4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 100 µL of the mobile phase.[3][4]

Chromatographic and Mass Spectrometric Conditions

The following conditions have been demonstrated to provide effective separation and detection of amlodipine enantiomers.[3][4][6]

Table 1: LC-MS/MS Method Parameters

ParameterCondition
Liquid Chromatography
ColumnLux Cellulose-4 (150 x 2.0 mm, 3 µm)
Mobile Phase0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4, v/v)[3][4]
Flow Rate0.3 mL/min[3][4]
Column Temperature25°C
Injection Volume5 µL
Run TimeApproximately 7 minutes[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V[3][4]
Source Temperature300°C[3][4]
MRM Transitions
(S)-Amlodipine409.3 → 237.9[3]
(R)-Amlodipine409.3 → 237.9[3]
This compound413.3 → 237.9[3]

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar validated assays.

Table 2: Chromatographic Performance

AnalyteRetention Time (min)
(R)-Amlodipine~1.6
(S)-Amlodipine~2.5
This compound~2.5

Note: Retention times are approximate and may vary depending on the specific column and system. The elution order may vary based on the chiral stationary phase used.[6]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range0.05 - 50 ng/mL[3][5]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL[3]
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Table 4: Stability Data Summary

Stability ConditionDurationStability
Bench-top (Room Temperature)6 hoursStable[4]
Autosampler48 hoursStable[4]
Freeze-Thaw Cycles3 cyclesStable[4]
Long-term (in freezer)To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma (100 µL) is_add Add this compound (Internal Standard) plasma->is_add spe Solid Phase Extraction (SPE) is_add->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap hplc Chiral HPLC Separation evap->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quant Quantification (Peak Area Ratios) msms->quant report Results Reporting quant->report logical_relationship cluster_sample Biological Sample cluster_method Analytical Method cluster_output Output matrix Human Plasma extraction Solid Phase Extraction matrix->extraction analytes (S)-Amlodipine (R)-Amlodipine analytes->extraction separation Chiral LC extraction->separation detection MS/MS separation->detection concentrations Enantiomer Concentrations detection->concentrations internal_standard This compound (IS) internal_standard->detection

References

Application of Levamlodipine-d4 in Bioequivalence Studies of Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Bioequivalence (BE) studies are crucial for the regulatory approval of generic formulations of levamlodipine or amlodipine. These studies require a robust and validated analytical method to accurately quantify the drug concentration in biological matrices, typically human plasma. Levamlodipine-d4, a stable isotope-labeled derivative of levamlodipine, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte, ensuring high accuracy and precision in quantification.[4][5][6][7] This document provides detailed protocols and data presentation for the use of this compound in bioequivalence studies of amlodipine.

Amlodipine is a racemic mixture of (S)-amlodipine (levamlodipine) and (R)-amlodipine, with the S-enantiomer possessing nearly all the therapeutic activity.[2][3] Therefore, bioequivalence studies may focus on levamlodipine or total amlodipine. The use of a deuterated internal standard like this compound is critical to compensate for variability during sample preparation and analysis.

Experimental Protocols

A validated LC-MS/MS method is the cornerstone of a successful bioequivalence study. The following protocols outline the key steps for sample preparation and analysis.

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies described for the analysis of amlodipine and its analogs in human plasma.[6][7][8]

Materials:

  • Human plasma (K3EDTA)

  • This compound (Internal Standard)

  • Amlodipine reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium formate (AR grade)

  • Water (Milli-Q or equivalent)

  • Oasis HLB SPE cartridges

  • Centrifuge

  • Vortex mixer

Procedure:

  • Preparation of Standard and QC Samples:

    • Prepare stock solutions of amlodipine and this compound in methanol.

    • Prepare working standard solutions by serially diluting the amlodipine stock solution with a mixture of methanol and water.

    • Spike blank human plasma with the working standard solutions to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Pre-treatment:

    • Thaw plasma samples (study samples, CC, and QC) at room temperature.

    • To 300 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex for 10 seconds.

    • Add 300 µL of 5% orthophosphoric acid and vortex.

  • Solid-Phase Extraction:

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma samples onto the conditioned cartridges.

    • Wash the cartridges with 1 mL of 5% methanol in water, followed by 1 mL of water.

    • Elute the analyte and internal standard with 1 mL of mobile phase.

  • Sample Analysis:

    • Inject an aliquot of the eluate into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical set of parameters for the chromatographic separation and mass spectrometric detection of amlodipine and this compound.[5][6][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm)[9]

  • Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (e.g., 40:30:30 v/v/v)[9]

  • Flow Rate: 0.7 mL/min[9]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amlodipine: m/z 409.1 → 238.0[9]

    • This compound (as Amlodipine-d4): m/z 413.2 → 238.0[9]

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation

The primary outcome of a bioequivalence study is the comparison of pharmacokinetic parameters between the test and reference formulations. This data is typically presented in tabular format for clarity.

Table 1: Pharmacokinetic Parameters of Levamlodipine under Fasting Conditions

ParameterTest Formulation (5 mg Levamlodipine)Reference Formulation (10 mg Amlodipine)
Cmax (ng/mL) 2.70 ± 0.492.83 ± 0.52
AUC0-t (ng·h/mL) 141.32 ± 36.24153.62 ± 33.96
AUC0-∞ (ng·h/mL) 157.14 ± 45.65173.05 ± 41.78
Data presented as mean ± standard deviation. Data extracted from a bioequivalence study in healthy Chinese subjects.[10]

Table 2: Pharmacokinetic Parameters of Levamlodipine under Fed Conditions

ParameterTest Formulation (5 mg Levamlodipine)Reference Formulation (10 mg Amlodipine)
Cmax (ng/mL) 2.73 ± 0.552.87 ± 0.81
AUC0-t (ng·h/mL) 166.93 ± 49.96165.46 ± 43.58
AUC0-∞ (ng·h/mL) 190.99 ± 70.89189.51 ± 64.70
Data presented as mean ± standard deviation. Data extracted from a bioequivalence study in healthy Chinese subjects.[10]

Table 3: Bioequivalence Analysis Summary

Pharmacokinetic ParameterConditionGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax Fasting100.24Within 80-125%
AUC0-t Fasting103.63Within 80-125%
AUC0-∞ Fasting103.24Within 80-125%
Cmax Fed96.48Within 80-125%
AUC0-t Fed99.90Within 80-125%
AUC0-∞ Fed99.62Within 80-125%
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ falling within the 80-125% range indicates bioequivalence between the test and reference products.[11]

Mandatory Visualizations

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Recruitment Healthy Volunteers Recruitment Randomization Randomization (Test/Reference) Subject_Recruitment->Randomization Dosing_Period1 Period 1: Single Dose Administration Randomization->Dosing_Period1 Washout Washout Period (e.g., 21 days) Dosing_Period1->Washout Blood_Sampling Serial Blood Sampling (pre-dose to 168h post-dose) Dosing_Period1->Blood_Sampling Dosing_Period2 Period 2: Crossover Dose Administration Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage (-20°C or below) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (SPE with this compound IS) Sample_Storage->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Quantification Quantification of Amlodipine Concentration LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow for a typical bioequivalence study of amlodipine.

Amlodipine_Metabolism cluster_enantiomers Enantiomers cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Amlodipine Amlodipine (Racemic Mixture) S_Amlodipine S-Amlodipine (Levamlodipine) (Active Enantiomer) Amlodipine->S_Amlodipine R_Amlodipine R-Amlodipine (Inactive Enantiomer) Amlodipine->R_Amlodipine CYP3A4_5 CYP3A4/5 Enzymes S_Amlodipine->CYP3A4_5 ~90% metabolized Parent_Drug ~10% Unchanged Drug S_Amlodipine->Parent_Drug Inactive_Metabolites Inactive Metabolites CYP3A4_5->Inactive_Metabolites Metabolites_Excreted ~60% Metabolites Inactive_Metabolites->Metabolites_Excreted Urine Urine Parent_Drug->Urine Metabolites_Excreted->Urine

Caption: Simplified metabolic pathway of amlodipine.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Levamlodipine Using Levamlodipine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2][3] Therapeutic Drug Monitoring (TDM) of levamlodipine is crucial to optimize dosing, ensure efficacy, and minimize toxicity, particularly in specific patient populations. The use of a stable isotope-labeled internal standard, such as Levamlodipine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[4][5] These application notes provide detailed protocols for the quantification of levamlodipine in human plasma using this compound as an internal standard.

Mechanism of Action

Levamlodipine exerts its therapeutic effect by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][2] It specifically targets L-type calcium channels, leading to peripheral vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2]

Levamlodipine_Mechanism_of_Action cluster_effect Physiological Effect Ca_channel L-type Calcium Channel Vasodilation Vasodilation Ca_ion_in Ca²⁺ Influx Contraction Muscle Contraction Ca_ion_in->Contraction Levamlodipine Levamlodipine Levamlodipine->Ca_channel Blocks Ca_ion_out Ca²⁺ Ca_ion_out->Ca_ion_in Enters through Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Results in TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Sample Patient Blood Sample Collection Plasma_Separation Plasma Separation (Centrifugation) Patient_Sample->Plasma_Separation IS_Spiking Spiking with this compound (IS) Plasma_Separation->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Processing->Pharmacokinetic_Analysis Clinical_Interpretation Clinical Interpretation and Dose Adjustment Pharmacokinetic_Analysis->Clinical_Interpretation

References

Application Notes and Protocols for High-Throughput Bioanalysis of Levamlodipine Utilizing Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1][2] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[1][3] In the realm of drug discovery and development, high-throughput screening (HTS) assays are pivotal for identifying and characterizing new chemical entities. While Levamlodipine-d4 is not typically used as a test compound in primary screens, its role as a deuterated internal standard is critical for the accurate quantification of levamlodipine and other analytes in high-throughput bioanalytical assays that support these screening efforts.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring that they co-elute chromatographically and experience similar ionization effects. This co-elution and similar behavior compensate for variability during sample preparation and analysis, leading to highly accurate and precise quantification. This is particularly crucial in HTS environments where thousands of samples are processed, demanding robust and reliable analytical methods.

These application notes provide detailed protocols for the use of this compound as an internal standard in a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of levamlodipine in plasma samples. Such assays are essential for various drug discovery studies, including metabolic stability assays, cell-based functional screens, and pharmacokinetic assessments of potential drug candidates that may be co-administered with levamlodipine.

Mechanism of Action of Levamlodipine

Levamlodipine is an allosteric modulator that primarily targets L-type calcium channels.[1] By blocking the transmembrane influx of calcium into vascular and cardiac smooth muscle cells, it causes vasodilation, which in turn lowers peripheral vascular resistance and blood pressure.[1][3] The (S)-enantiomer is responsible for this therapeutic activity, while the (R)-enantiomer has negligible effects on these channels.[1]

cluster_cell Vascular Smooth Muscle Cell L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Contraction Contraction Intracellular Ca2+->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Result ↓ Vasoconstriction (Vasodilation) Levamlodipine Levamlodipine Levamlodipine->L-type Ca2+ Channel blocks Extracellular Space Extracellular Ca2+ Extracellular Space->L-type Ca2+ Channel Ca2+

Mechanism of action of Levamlodipine.

High-Throughput Bioanalytical Assay Protocol

This protocol describes a rapid and robust LC-MS/MS method for the quantification of levamlodipine in human plasma, utilizing this compound as an internal standard. The method is designed to be compatible with high-throughput workflows, employing a simple sample preparation procedure and a short chromatographic run time.

Materials and Reagents
  • Levamlodipine (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K3EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Water (LC-MS Grade)

  • 96-well plates for sample processing and analysis

Instrumentation
  • Liquid Chromatography System (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Chromatographic Column: C18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)[4][5]

  • Automated Liquid Handler (optional, for high-throughput sample preparation)

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquoting (100 µL) B Addition of this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Supernatant Transfer D->E F Injection into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Ratio of Analyte to IS Area I->J K Quantification using Calibration Curve J->K

High-throughput bioanalytical workflow.

Detailed Protocol

1. Preparation of Stock and Working Solutions

  • Levamlodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of levamlodipine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of this compound in methanol.

  • Levamlodipine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.[6]

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well plate.

  • Add 20 µL of the this compound working solution (100 ng/mL) to each well, except for the blank samples.[6]

  • Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System
ColumnC18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)[4][5]
Mobile PhaseA: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[7]
GradientIsocratic: 80% B[4]
Flow Rate0.8 mL/min[4]
Injection Volume10 µL
Column Temperature40°C
Run Time~4.5 minutes[4]
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[4]
Ion Spray Voltage5500 V[4]
Temperature550°C[4]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
LevamlodipineQ1: 409.2 m/z → Q3: 238.1 m/z[4]
This compoundQ1: 413.2 m/z → Q3: 238.1 m/z[4][6]
Dwell Time200 ms[8]
Collision Energy (CE)~15 V (to be optimized for the specific instrument)[4]
Declustering Potential (DP)~40 V (to be optimized for the specific instrument)[4]

4. Data Analysis

  • Integrate the peak areas for both levamlodipine and this compound.

  • Calculate the peak area ratio of levamlodipine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of levamlodipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

A summary of typical validation parameters for a similar LC-MS/MS method for amlodipine enantiomers is provided below.

Validation ParameterTypical Performance
Linearity Range0.1 - 10 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV) < 10%[4]
Inter-day Precision (%CV) < 10%[4]
Accuracy (% Bias) Within ±8% of the nominal concentration[4]
Recovery> 90%[8]
Matrix EffectMinimal, compensated by the use of the deuterated internal standard.[8]

The Role of the Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving high-quality quantitative data in bioanalysis.

cluster_workflow LC-MS/MS Analysis with Internal Standard cluster_compensation Compensation for Variability Sample Biological Sample (Analyte + Matrix) Add IS Spike with Deuterated IS (this compound) Sample->Add IS Extraction Sample Preparation (e.g., Protein Precipitation) Add IS->Extraction LC-MS LC-MS/MS Analysis Extraction->LC-MS Data Data Acquisition (Peak Areas) LC-MS->Data Ratio Peak Area Ratio (Analyte / IS) This ratio remains constant despite variations, leading to accurate quantification. Analyte Analyte (Levamlodipine) Extraction Variability Extraction Variability Analyte->Extraction Variability Ionization Variability Ionization Variability Analyte->Ionization Variability IS Internal Standard (this compound) IS->Extraction Variability IS->Ionization Variability

Role of this compound as an internal standard.

Conclusion

The protocol detailed in these application notes provides a robust and high-throughput method for the quantification of levamlodipine in plasma samples, with this compound serving as the ideal internal standard. This methodology is well-suited for various applications in drug discovery and development that require accurate and precise bioanalysis. The use of a deuterated internal standard is paramount for mitigating matrix effects and other sources of variability inherent in complex biological samples, thereby ensuring the generation of high-quality data in a high-throughput screening environment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing matrix effects encountered during the LC-MS/MS analysis of Levamlodipine using its deuterated internal standard, Levamlodipine-d4.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why might my this compound internal standard not fully compensate for them?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma or urine.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantitative analysis.[1][2]

While deuterated internal standards (SIL-IS) like this compound are the preferred choice to compensate for these effects, they are not always a perfect solution.[1][3] In some cases, the analyte and the SIL-IS may not experience identical ion suppression or enhancement.[1] This can occur if there is a slight chromatographic separation between the two, often due to the "deuterium isotope effect," which can alter the retention time.[4] If this separation causes them to elute in a region of rapidly changing matrix interference, the correction will be inaccurate.[4][5]

Q2: What are the most common sources of matrix effects in bioanalytical samples like plasma?

A2: In biological matrices, particularly plasma, phospholipids are a primary cause of matrix effects.[2][6] These endogenous compounds are present at high concentrations and can co-elute with analytes, leading to significant ion suppression.[2] Lysophospholipids, which tend to elute earlier in reversed-phase chromatography, are especially problematic.[6] Other sources include salts, proteins, metabolites, and dosing formulation agents.

Q3: How can I qualitatively determine if my analysis is suffering from matrix effects?

A3: The post-column infusion technique is a widely used qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][7][8] In this experiment, a constant flow of the analyte (Levamlodipine) is infused into the mass spectrometer after the analytical column.[9] A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.[3][8]

Q4: How can I quantitatively measure the extent of the matrix effect?

A4: The post-extraction spike method is the "gold standard" for quantifying matrix effects.[10] This method involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat (clean) solvent.[3] The ratio of these two responses is called the Matrix Factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 signifies ion enhancement.[10] This should be tested at low and high concentrations and across at least six different lots of the biological matrix.[10][11]

Q5: What are the primary strategies to reduce or eliminate matrix effects?

A5: A multi-faceted approach is often necessary:

  • Optimize Sample Preparation: The goal is to remove interfering components before injection.[2] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than simple protein precipitation (PPT).[2][12]

  • Improve Chromatographic Separation: Adjusting the LC method (e.g., using a slower gradient, different mobile phase, or a different column) can separate Levamlodipine and its internal standard from the matrix components causing interference.[1][12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.[7][13]

  • Change Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce susceptibility to matrix effects.[14]

  • Use the Standard Addition Method: When other methods fail, standard addition can be used to correct for matrix effects, as calibration is performed within each sample's unique matrix.[15][16]

Section 2: Troubleshooting Guide for Levamlodipine Analysis

Issue: I'm observing significant or variable ion suppression for Levamlodipine, and the this compound internal standard is not providing consistent results.

This guide provides a systematic workflow to diagnose and mitigate the issue.

G start Start: Inconsistent Results Observed for Levamlodipine / this compound check_coelution Step 1: Confirm Co-elution Overlay chromatograms of Analyte (A) and Internal Standard (IS). start->check_coelution coelution_ok Do A and IS peaks perfectly overlap? check_coelution->coelution_ok adjust_lc Adjust LC conditions to ensure complete co-elution. coelution_ok->adjust_lc No post_infusion Step 2: Qualitative Assessment (Post-Column Infusion) Inject extracted blank matrix. coelution_ok->post_infusion Yes adjust_lc->check_coelution suppression_zone Is the analyte peak in an ion suppression/enhancement zone? post_infusion->suppression_zone quantify_me Step 3: Quantitative Assessment (Post-Extraction Spike) Calculate Matrix Factor (MF). suppression_zone->quantify_me No optimize_lc Step 5: Optimize Chromatography Modify gradient to shift analyte peak away from suppression zone. suppression_zone->optimize_lc Yes mf_ok Is IS-Normalized MF close to 1.0 and consistent across lots? quantify_me->mf_ok optimize_sample_prep Step 4: Optimize Sample Prep Switch from PPT to SPE or LLE to better remove phospholipids. mf_ok->optimize_sample_prep No end End: Method Optimized and Reliable mf_ok->end Yes optimize_sample_prep->quantify_me standard_addition Step 6: Consider Advanced Correction (Standard Addition Method) Calibrate within each sample. optimize_sample_prep->standard_addition If optimization fails optimize_lc->post_infusion standard_addition->end

Caption: Systematic workflow for troubleshooting matrix effects.

Section 3: Key Experimental Protocols

Protocol 1: Qualitative Assessment using Post-Column Infusion

This method helps visualize at which retention times matrix effects occur.[7][17]

  • System Setup: Configure the LC-MS/MS system with a 'T' connector placed between the analytical column outlet and the MS inlet.

  • Infusion: Use a syringe pump to deliver a constant, low flow (e.g., 5-10 µL/min) of a standard solution containing Levamlodipine into the 'T' connector. This creates a stable baseline signal for the analyte.[9]

  • Injection: While the standard is infusing, inject a blank matrix sample that has been subjected to the same extraction procedure as the study samples.

  • Analysis: Monitor the MRM transition for Levamlodipine across the entire chromatographic run.

  • Interpretation: A stable, flat baseline indicates no matrix effects. A dip in the baseline signifies ion suppression, while a peak or rise indicates ion enhancement.[3] This allows you to see if Levamlodipine's retention time coincides with an area of interference.

G lc_pump LC Pump (Mobile Phase) injector Autosampler (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee syringe_pump Syringe Pump (Levamlodipine Std.) syringe_pump->tee ms MS/MS Detector tee->ms waste Waste

Caption: Experimental setup for Post-Column Infusion.

Protocol 2: Quantitative Assessment using Post-Extraction Spike

This method provides a numerical value for the extent of matrix effects.[10]

  • Prepare Two Sets of Samples:

    • Set A (Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step (e.g., evaporation), spike the residue with a known amount of Levamlodipine and this compound at low and high QC concentrations before reconstitution.

    • Set B (Neat Solvent): Prepare solutions in the final reconstitution solvent containing the exact same amounts of Levamlodipine and this compound as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate for both the analyte and the internal standard.

      • MF = (Peak Area in Set A) / (Peak Area in Set B)

    • IS-Normalized MF: This is the crucial value for assessing the internal standard's effectiveness.

      • IS-Normalized MF = (MF of Levamlodipine) / (MF of this compound)

  • Interpretation: An IS-Normalized MF value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[10] Regulatory guidance often suggests an acceptable range of 0.85 to 1.15.

Protocol 3: Correction using the Standard Addition Method

This method is used when matrix effects are severe and cannot be eliminated by other means.[16][18]

  • Sample Aliquoting: Divide each unknown sample into at least four aliquots.

  • Spiking: Leave one aliquot as is ('unspiked'). Spike the other aliquots with increasing, known concentrations of Levamlodipine.

  • Extraction and Analysis: Process all aliquots (including the unspiked one) through the entire sample preparation and LC-MS/MS analysis procedure.

  • Calibration Plot: For each sample, create a calibration curve by plotting the measured instrument response (y-axis) against the concentration of the added standard (x-axis).

  • Extrapolation: Extrapolate the linear regression line back to the x-axis (where the response is zero). The absolute value of the x-intercept is the endogenous concentration of Levamlodipine in the original, unspiked sample.[3][18]

Section 4: Data Presentation

Table 1: Example Calculation of Matrix Factor (MF) and IS-Normalized MF
Sample LotAnalyte Area (Matrix - Set A)Analyte Area (Neat - Set B)Analyte MF (A/B)IS Area (Matrix - Set A)IS Area (Neat - Set B)IS MF (A/B)IS-Normalized MF
168,500102,0000.6771,000105,0000.680.99
275,100103,5000.7377,200106,0000.731.00
359,900101,0000.5961,100104,5000.581.02
Average 0.66 0.66 1.00
CV (%) 10.8% 11.4% 1.5%

In this example, significant ion suppression is observed (Analyte MF ≈ 0.66), but the IS-Normalized MF is close to 1.0 with low variability, indicating the deuterated internal standard is compensating effectively.

Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal
Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Resulting Matrix Effect (MF)Throughput
Protein Precipitation (PPT)90-105%Low (~20-40%)High (MF < 0.7)High
Liquid-Liquid Extraction (LLE)70-90%Moderate (~60-80%)Moderate (MF ≈ 0.8-0.9)Medium
Solid-Phase Extraction (SPE)85-100%High (>95%)Low (MF > 0.9)Medium-Low

Data is illustrative. As shown, while PPT is fast, SPE and LLE are generally more effective at removing phospholipids and reducing matrix effects.[2][12]

References

Technical Support Center: Optimizing Chromatographic Resolution of Levamlodipine and Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic analysis of levamlodipine and its deuterated internal standard, Levamlodipine-d4.

Troubleshooting Guide: Achieving Baseline Separation

The primary challenge in the simultaneous analysis of levamlodipine and this compound is overcoming the deuterium isotope effect, which can cause a slight difference in retention times, leading to partial or complete chromatographic separation.[1] While stable isotopically labeled internal standards are ideal for compensating for matrix effects and variability in sample processing, this chromatographic shift can compromise analytical accuracy.[2][3] This guide provides a systematic approach to optimizing your method for co-elution or achieving consistent, reproducible separation.

Problem: Partial or complete separation of levamlodipine and this compound peaks.

Cause: The deuterium isotope effect alters the physicochemical properties of the molecule, leading to differential interactions with the stationary and mobile phases. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1]

Solutions:

A multi-faceted approach involving the optimization of several chromatographic parameters is often necessary to achieve the desired resolution.

Mobile Phase Composition

The composition of the mobile phase is a critical factor in controlling the retention and resolution of levamlodipine and its deuterated analog.

  • Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) can influence the interactions between the analytes and the stationary phase. Experiment with different ratios of your organic modifier to the aqueous phase.

  • Aqueous Phase pH and Buffer: The pH of the mobile phase can affect the ionization state of levamlodipine, which in turn influences its retention. A systematic evaluation of pH is recommended. Common buffers include ammonium formate and ammonium acetate.[4][5]

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Mobile Phase 80:20 (v/v) Acetonitrile: 5mM Ammonium Formate70:30 (v/v) Acetonitrile: 10mM Ammonium Acetate (pH 4)90:10 (v/v) Methanol: 0.1% Formic AcidAltered retention times and potentially improved co-elution or baseline separation.
Column C18 (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[4]C18 (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm)[5]Chiral Column (e.g., Lux 3u Cellulose-2, 150 x 4.6 mm)[6]Different selectivities may either enhance or reduce the separation.
Flow Rate 0.8 mL/min[4]0.7 mL/min[5]0.5 mL/minSlower flow rates can sometimes improve resolution.
Temperature Ambient30°C40°CHigher temperatures can decrease retention times and may affect resolution.
Stationary Phase Chemistry

The choice of the HPLC column is crucial. While C18 columns are commonly used, exploring different stationary phase chemistries can provide the necessary selectivity to resolve or co-elute the two compounds.

  • Standard C18: A good starting point for reversed-phase methods.[4][5]

  • Chiral Stationary Phases (CSPs): Given that levamlodipine is a single enantiomer, chiral columns designed for the separation of amlodipine enantiomers may offer unique selectivity that could be leveraged to control the separation from its deuterated form.[7][8][9]

Temperature

Column temperature can influence retention times and peak shapes. It is a parameter that should be controlled and can be optimized.

Experimental Workflow for Optimization

G cluster_0 Method Development Workflow start Initial Method (e.g., C18 column, ACN:Water gradient) a Analyze Standard Mixture (Levamlodipine & this compound) start->a b Evaluate Resolution (Rs) a->b c Is Rs acceptable? b->c d Optimize Mobile Phase - Organic ratio - pH - Buffer concentration c->d No g Final Validated Method c->g Yes d->b e Optimize Temperature d->e f Evaluate Alternative Columns - Different C18 phases - Chiral columns d->f e->b f->b

Caption: A workflow for systematically optimizing the chromatographic resolution between levamlodipine and this compound.

Frequently Asked Questions (FAQs)

Q1: Why are my levamlodipine and this compound peaks separating?

A1: The separation is due to the deuterium isotope effect. The substitution of hydrogen with deuterium atoms in this compound results in slightly different physicochemical properties compared to levamlodipine.[1] In reversed-phase chromatography, this typically leads to a shorter retention time for the deuterated compound.[1]

Q2: Is it always necessary to achieve baseline separation?

A2: Not necessarily. The goal is to have a robust and reproducible method. If the separation is consistent and does not interfere with quantification, it may be acceptable. However, co-elution is often preferred to ensure that both the analyte and the internal standard experience the same matrix effects.[3]

Q3: Can I use a different internal standard?

A3: While a stable isotopically labeled internal standard like this compound is considered the gold standard, if co-elution cannot be achieved and it is impacting the accuracy of the results, a structural analog could be considered. However, this would require a more extensive validation to demonstrate that it adequately compensates for extraction variability and matrix effects.[3]

Q4: My peaks are tailing. How can I improve the peak shape?

A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH. Consider the following:

  • Adjust Mobile Phase pH: Ensure the pH is appropriate for levamlodipine's pKa to maintain a consistent ionization state.

  • Use a Different Column: A column with a different end-capping or a different stationary phase chemistry may reduce secondary interactions.

  • Sample Clean-up: Ensure your sample preparation method is effectively removing interfering matrix components.

Q5: I am observing ion suppression. What can I do?

A5: Ion suppression is a common issue in LC-MS/MS analysis and can be caused by co-eluting matrix components.

  • Improve Chromatographic Separation: Modify your gradient or mobile phase to separate the analytes from the interfering compounds.

  • Enhance Sample Preparation: Use a more rigorous sample clean-up technique, such as solid-phase extraction (SPE), to remove matrix components.

  • Optimize MS Source Parameters: Adjusting parameters like gas flows and temperatures can sometimes mitigate ion suppression.

Troubleshooting Logic Diagram

G cluster_1 Troubleshooting Chromatographic Issues start Problem Observed a Poor Resolution / Co-elution start->a b Peak Tailing start->b c Ion Suppression start->c a1 Modify Mobile Phase (Organic %, pH) a->a1 b1 Adjust Mobile Phase pH b->b1 c1 Improve Chromatographic Separation c->c1 a2 Change Column a1->a2 end Issue Resolved a1->end a3 Adjust Temperature a2->a3 a3->end b2 Check for Column Contamination b1->b2 b1->end b3 Improve Sample Cleanup b2->b3 b3->end c2 Enhance Sample Preparation (SPE) c1->c2 c1->end c3 Optimize MS Source c2->c3 c3->end

Caption: A decision tree for troubleshooting common issues in the analysis of levamlodipine and this compound.

Experimental Protocols

Example LC-MS/MS Method for Amlodipine and Amlodipine-d4

This protocol is a starting point and should be optimized for your specific instrumentation and application. This example is based on a method for amlodipine and its deuterated standard.[4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. LC Conditions

  • Column: Luna C18 (2) 100A (150 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[4]

  • Flow Rate: 0.8 mL/min[4]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amlodipine: m/z 409.1 -> 238.2

    • Amlodipine-d4: m/z 413.1 -> 238.2

  • Optimize collision energy and other source parameters for your specific instrument.

This technical support guide provides a framework for addressing the common challenges associated with the chromatographic resolution of levamlodipine and this compound. By systematically evaluating and optimizing the chromatographic parameters, researchers can develop robust and reliable analytical methods.

References

Addressing ion suppression in ESI-MS analysis with Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ESI-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression, particularly when using Levamlodipine-d4 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS analysis?

A1: Ion suppression is a type of matrix effect that occurs during Electrospray Ionization (ESI), leading to a reduced signal intensity for the analyte of interest.[1][2][3] It happens when co-eluting components from the sample matrix interfere with the ionization efficiency of the target analyte in the MS source.[1][4][5] This interference can be caused by competition for charge, changes in droplet surface tension and viscosity, or co-precipitation of the analyte with non-volatile materials.[1][6] Ultimately, ion suppression can negatively impact the sensitivity, precision, and accuracy of a quantitative assay.[1][7]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A2: A SIL-IS, such as this compound, is considered the gold standard for compensating for matrix effects, including ion suppression.[2][8] Because a SIL-IS has nearly identical physicochemical properties to the analyte (Levamlodipine), it is expected to behave similarly during sample preparation, chromatography, and ionization.[1][4] The assumption is that both the analyte and the SIL-IS will experience the same degree of ion suppression.[9] Therefore, by calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved despite variations in signal intensity.[4]

Q3: Can ion suppression still be a problem even when using this compound?

A3: Yes, ion suppression can still compromise results even with a SIL-IS. Issues can arise if the analyte and this compound do not co-elute perfectly.[9] Deuterium labeling can sometimes cause a slight shift in retention time, leading to incomplete overlap of the analyte and IS peaks.[5][9] If they experience different matrix environments, even for a moment, the correction will be inaccurate.[9] Additionally, excessively high concentrations of the internal standard itself can cause ion suppression of the analyte.[6]

Q4: What are the common sources of ion suppression in bioanalysis?

A4: Sources of ion suppression are diverse and can be endogenous or exogenous.[1][10]

  • Endogenous compounds: These originate from the biological matrix itself and include phospholipids, salts, proteins, and metabolites.[10][11][12]

  • Exogenous substances: These are introduced during sample collection or preparation.[1][10] Examples include anticoagulants (e.g., EDTA, heparin), plasticizers from collection tubes, and co-administered drugs.[1][13] Mobile phase additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can also cause significant suppression.[14]

Troubleshooting Guide

Problem: I am observing low signal intensity or poor sensitivity for Levamlodipine, even at moderate concentrations.

Possible Cause: This is a classic symptom of ion suppression, where co-eluting matrix components are hindering the ionization of Levamlodipine and this compound.

Solutions & Experimental Protocols:

  • Confirm and Locate Ion Suppression: First, determine if and where ion suppression is occurring in your chromatogram.

    • Experimental Protocol: Post-Column Infusion. This experiment helps visualize the regions of a chromatogram that cause ion suppression.[1][11]

      • Prepare a standard solution of Levamlodipine and this compound in the mobile phase.

      • Using a syringe pump and a T-connector, continuously infuse this solution into the MS source, downstream of the analytical column.

      • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or IS) onto the LC system.

      • Monitor the signal of Levamlodipine and its IS. A constant baseline signal is expected. Any drop or dip in this baseline indicates a region where matrix components are eluting and causing ion suppression.[1][6]

  • Optimize Chromatographic Separation: Adjust your LC method to separate Levamlodipine from the suppression zones identified in the post-column infusion experiment.[1][4]

    • Modify Gradient: Alter the mobile phase gradient to shift the retention time of Levamlodipine away from the highly suppressed regions, which are often at the beginning (void volume) and end of the run.[1]

    • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or F5 column) can change selectivity and resolve the analyte from interferences.[2]

    • Adjust pH: Manipulating the mobile phase pH can alter the retention of basic analytes like Levamlodipine relative to interfering components like phospholipids.[15]

  • Improve Sample Preparation: A cleaner sample is the most effective way to reduce matrix effects.[4][16]

    • Switch Extraction Method: If you are using a simple protein precipitation (PPT) method, consider moving to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), as these methods provide significantly cleaner extracts.[1][15][16]

    • Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

      • Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[15]

      • Loading: Pre-treat 200 µL of plasma with 50 µL of the this compound working solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned cartridge.[17]

      • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

      • Elution: Elute Levamlodipine and this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

      • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Problem: My results are inconsistent and irreproducible, especially for quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression across your analytical run, which is not being fully compensated for by this compound. This can happen if the analyte and IS are not perfectly co-eluting.[9]

Solutions & Experimental Protocols:

  • Quantify the Matrix Effect: Assess the degree of ion suppression and its variability between different lots of matrix.

    • Experimental Protocol: Post-Extraction Spike Analysis. This method quantitatively measures the matrix factor (MF).[10]

      • Set A: Prepare a standard solution of Levamlodipine and this compound in a neat (clean) solvent at a known concentration.

      • Set B: Extract at least six different lots of blank biological matrix. After extraction, spike the clean extracts with Levamlodipine and this compound to the same final concentration as Set A.

      • Calculation: Analyze both sets and calculate the Matrix Factor:

        • MF = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[10] The variability (%CV) of the MF across the different lots should be within acceptable limits (e.g., <15%).

  • Ensure Co-elution: Verify that the chromatographic peaks for Levamlodipine and this compound are perfectly overlapping.[9]

    • Use a high-resolution column and overlay the chromatograms of the analyte and IS. If a slight separation is observed, consider using a column with slightly lower resolution to force complete co-elution, which can improve the correction of matrix effects.[9]

  • Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[2][18] This is a simple but potentially effective strategy.

Quantitative Data Summary

The choice of sample preparation method has a significant impact on removing matrix interferences and improving data quality.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Factor (MF) Cleanliness & Efficacy
Protein Precipitation (PPT) 90 - 105%0.4 - 0.8Fast and simple, but often results in significant ion suppression due to residual phospholipids and other matrix components.[1][15]
Liquid-Liquid Extraction (LLE) 70 - 90%0.8 - 1.0Provides cleaner extracts than PPT but can have lower recovery for more polar analytes.[1][16]
Solid-Phase Extraction (SPE) 85 - 100%0.9 - 1.1Generally provides the cleanest extracts and effectively removes a broad range of interferences, minimizing ion suppression.[4][15][16]

Note: Values are typical and can vary based on the specific analyte, matrix, and protocol.

Visualized Workflows and Mechanisms

To further clarify these concepts, the following diagrams illustrate key processes and relationships.

IonSuppressionMechanism Mechanism of Ion Suppression in the ESI Source cluster_LC LC Elution cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Levamlodipine Analyte->Elution IS This compound IS->Elution Matrix Matrix Components (e.g., Phospholipids) Matrix->Elution Droplet Charged Droplet (Limited Surface/Charge) Matrix->Droplet Competes for charge Increases surface tension Elution->Droplet Nebulization Evaporation Solvent Evaporation Droplet->Evaporation Desolvation GasPhase Gas Phase Ions Evaporation->GasPhase Detector Detector Signal GasPhase->Detector Reduced Ion Transfer SuppressedSignal Suppressed Signal (Inaccurate Result) Detector->SuppressedSignal Result TroubleshootingWorkflow Ion Suppression Troubleshooting Workflow start Inconsistent Results or Low Signal Intensity Observed infusion Perform Post-Column Infusion Experiment start->infusion check_suppression Suppression Zone Identified? infusion->check_suppression quantify Perform Post-Extraction Spike Analysis check_suppression->quantify Yes end Re-validate Method and Proceed check_suppression->end No, check other instrument parameters check_variability Matrix Factor (MF) >15% CV or Consistently Low? quantify->check_variability optimize_lc Optimize Chromatography (Shift Analyte RT) check_variability->optimize_lc Yes check_variability->end No, within limits improve_prep Improve Sample Prep (Use SPE or LLE) optimize_lc->improve_prep check_coelution Verify Analyte/IS Co-elution improve_prep->check_coelution check_coelution->end SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Start: Plasma Sample + this compound condition 1. Condition Cartridge (Methanol -> Water) start->condition load 2. Load Sample condition->load wash 3. Wash Interferences (Aqueous Wash) load->wash elute 4. Elute Analyte + IS (Organic Solvent) wash->elute dry 5. Evaporate to Dryness elute->dry reconstitute 6. Reconstitute dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

References

Improving recovery of Levamlodipine-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Levamlodipine-d4 sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound during bioanalytical sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma samples?

A1: The most common methods for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of cleanliness, recovery, and throughput.

Q2: What is a typical recovery rate for this compound?

A2: A good recovery rate for a deuterated internal standard like this compound is generally expected to be high and consistent. Published methods have reported mean extraction recoveries of around 89.3% for amlodipine-d4 using SPE.[1] However, acceptable recovery can vary depending on the specific method and laboratory, with a general range of 70-130% often being acceptable in bioanalytical method validation.[2]

Q3: Why is my recovery of this compound low?

A3: Low recovery of this compound can be attributed to several factors, including suboptimal pH during extraction, inappropriate solvent selection, incomplete elution from an SPE cartridge, or the presence of strong matrix effects.[3][4] It is also important to investigate potential issues such as analyte adsorption to labware.[2]

Q4: How can matrix effects impact the recovery of this compound?

A4: Matrix effects, such as ion suppression or enhancement, can significantly impact the apparent recovery of this compound during LC-MS/MS analysis.[3][5] These effects are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte and its internal standard. Optimizing chromatographic conditions and using a stable isotope-labeled internal standard like this compound can help to mitigate these effects.[3]

Troubleshooting Guide

This guide addresses specific issues that can lead to poor recovery of this compound.

Issue Potential Cause Troubleshooting Steps
Low Recovery with SPE Suboptimal pH of loading/washing solution: Incorrect pH can lead to poor retention of this compound on the SPE sorbent.Ensure the pH of the sample and wash solutions are optimized for the chosen SPE sorbent chemistry (e.g., for a mixed-mode cation exchange sorbent, a slightly acidic pH will ensure the amine group of Levamlodipine is protonated and retained).
Inappropriate elution solvent: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.Increase the elution solvent strength. For a mixed-mode sorbent, this may involve increasing the percentage of organic solvent and/or adding a small amount of a basic modifier (e.g., ammonium hydroxide) to neutralize the charge on the analyte.
Incomplete elution volume: The volume of the elution solvent may be insufficient to completely elute the analyte from the sorbent bed.Increase the volume of the elution solvent in one or multiple steps.
Low Recovery with LLE Incorrect pH of the aqueous phase: The pH of the sample should be adjusted to ensure this compound is in its neutral form to facilitate its partitioning into the organic solvent. As a weak base, the pH should be adjusted to be basic.Adjust the sample pH to be approximately 2 units above the pKa of the secondary amine of Levamlodipine.
Inappropriate organic solvent: The selected organic solvent may have poor partitioning efficiency for this compound.Test different water-immiscible organic solvents with varying polarities (e.g., methyl tertiary butyl ether, ethyl acetate, hexane/isoamyl alcohol mixtures).[3]
Insufficient mixing/vortexing: Inadequate mixing will result in poor extraction efficiency.Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 5-10 minutes).
Low Recovery with PPT Suboptimal precipitating agent: The chosen organic solvent may not be effective at precipitating plasma proteins, leading to co-precipitation of the analyte.Acetonitrile is a commonly used and effective protein precipitating agent.[6] Methanol can also be used, but may be less efficient for some matrices.
Incorrect solvent-to-plasma ratio: An insufficient volume of the precipitating agent will lead to incomplete protein precipitation.A typical ratio is 3:1 (v/v) of organic solvent to plasma. This may need to be optimized.
Inconsistent Recovery Matrix effects: Ion suppression or enhancement from the biological matrix can lead to variability in the LC-MS/MS response.- Optimize Chromatography: Modify the mobile phase composition or gradient to separate this compound from co-eluting matrix components.[3]- Dilute the Sample: A simple dilution of the final extract can sometimes reduce matrix effects.- Use a more rigorous extraction method: SPE is generally better at removing interfering matrix components than LLE or PPT.
Analyte Adsorption: this compound may be adsorbing to plasticware or glassware.- Use low-binding microcentrifuge tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption.- Add a small amount of a competing compound to the reconstitution solvent.

Quantitative Data Summary

The following table summarizes reported recovery data for amlodipine and its deuterated internal standard from various studies.

Extraction Method Analyte Mean Recovery (%) Matrix Reference
Solid-Phase Extraction (SPE)Amlodipine-d489.3Human Plasma[1]
Solid-Phase Extraction (SPE)Amlodipine78.7Human Plasma[1]
Solid-Phase Extraction (SPE)Amlodipine93.4 - 99.6Human Plasma[7]
Liquid-Liquid Extraction (LLE)Amlodipine75Human Plasma[8]
Protein Precipitation (PPT)Amlodipine89.69 - 100.65Human Plasma[9]

Experimental Protocols

Recommended Protocol: Solid-Phase Extraction (SPE)

This protocol is based on methods that have demonstrated high and consistent recovery for amlodipine and its deuterated analogs.[1][7]

1. Sample Pre-treatment:

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step lyses the plasma proteins and adjusts the pH.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

5. Elution:

  • Elute the this compound and analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction plasma 200 µL Plasma is Add this compound IS plasma->is acid Add 4% Phosphoric Acid is->acid vortex1 Vortex acid->vortex1 condition Condition Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for this compound extraction using SPE.

troubleshooting_logic start Low Recovery of This compound extraction_method Which Extraction Method? start->extraction_method spe SPE extraction_method->spe SPE lle LLE extraction_method->lle LLE ppt PPT extraction_method->ppt PPT spe_causes Check: - pH of Solutions - Elution Solvent Strength/Volume - Cartridge Conditioning spe->spe_causes lle_causes Check: - Aqueous Phase pH - Organic Solvent Choice - Mixing Efficiency lle->lle_causes ppt_causes Check: - Precipitating Agent - Solvent:Plasma Ratio ppt->ppt_causes consistent_issue Is the issue consistent? spe_causes->consistent_issue lle_causes->consistent_issue ppt_causes->consistent_issue matrix_effects Investigate Matrix Effects: - Optimize Chromatography - Sample Dilution consistent_issue->matrix_effects No (Inconsistent) adsorption Check for Adsorption: - Use low-binding labware - Silanize glassware consistent_issue->adsorption Yes (Consistent)

Caption: Troubleshooting logic for low this compound recovery.

References

Stability issues of Levamlodipine-d4 in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Levamlodipine-d4 in various solvent systems.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling and analysis of this compound, with a focus on preventing its degradation. The stability of this compound is comparable to its non-deuterated analog, amlodipine, and is susceptible to degradation under certain conditions.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: My this compound solution is showing rapid degradation, evidenced by the appearance of extra peaks in my chromatogram. What could be the cause?

  • Answer: Rapid degradation of this compound is often observed under acidic or basic conditions. Amlodipine, its parent compound, has been shown to degrade significantly in both acidic and basic media[1][2]. The primary degradation product is often a pyridine derivative. Additionally, exposure to light can cause degradation[3][4].

    Troubleshooting Steps:

    • Solvent Check: Ensure your solvent is neutral and free of acidic or basic contaminants. If using a buffer, maintain the pH in the neutral range.

    • pH Adjustment: If your experimental conditions require a non-neutral pH, be aware of the potential for degradation and consider minimizing the time this compound is in the solution.

    • Photostability: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.[3][5] Store solutions in the dark when not in use.

Issue 2: Formation of an Oxidative Degradant

  • Question: I am observing a specific impurity peak corresponding to the pyridine derivative of this compound. What is causing this?

  • Answer: The formation of the pyridine derivative, also known as Impurity D, is a common degradation pathway for amlodipine under oxidative and acidic stress conditions[1][6]. This can occur if the solvent has been exposed to air for extended periods or contains oxidizing agents.

    Troubleshooting Steps:

    • Use Fresh Solvents: Always use freshly opened or properly stored solvents to minimize the presence of peroxides.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.

    • Avoid Oxidizing Agents: Ensure your experimental setup is free from any potential oxidizing agents that could come into contact with the this compound solution.

Issue 3: Inconsistent Results in Stability Studies

  • Question: I am getting variable results in my stability studies with this compound. What factors should I control more carefully?

  • Answer: Inconsistent results in stability studies can arise from several factors, including temperature fluctuations, exposure to light, and the presence of reactive species in the solvent. Amlodipine has been shown to be sensitive to both heat and light[3][5].

    Troubleshooting Steps:

    • Temperature Control: Store stock and working solutions at controlled and recommended temperatures. For long-term storage, -20°C or -80°C is advisable[7][8].

    • Light Protection: Consistently protect all samples and standards from light throughout the experiment.

    • Solvent Purity: Use high-purity (e.g., HPLC grade) solvents to avoid impurities that could catalyze degradation.

Quantitative Data Summary

The following tables summarize the degradation of amlodipine, the non-deuterated parent compound of this compound, under various stress conditions as reported in forced degradation studies. This data provides insight into the potential stability of this compound under similar conditions.

Table 1: Amlodipine Degradation under Different Stress Conditions

Stress Condition% DegradationReference
Acidic Medium60%[1]
Basic Medium25%[1]
30% H₂O₂ (Oxidative)20%[1]
ThermalNo major impurities found[1]
Basic HydrolysisConsiderable (43%)[3]
Photolytic5%[3]
Acid and Oxidative~1%[3]
Heat and Heat/HumidityNo degradation observed[3]

Table 2: Summary of Amlodipine Besylate Degradation in Forced Degradation Studies

Stress ConditionObservationReference
5 mol/L NaOH at 80°C for 6hTotal degradation[9]
5 mol/L HCl at 80°C for 6h75.2% degradation[9]
3% H₂O₂:methanol (80:20) at 80°C for 6h80.1% degradation[9]
Photostability Chamber (14 days)32.2% degradation[9]

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in a given solvent system.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 100 µg/mL).

  • Stress Conditions (as applicable for the study):

    • Acidic: Add a small volume of a dilute acid (e.g., 0.1 M HCl) to an aliquot of the working solution.

    • Basic: Add a small volume of a dilute base (e.g., 0.1 M NaOH) to an aliquot of the working solution.

    • Oxidative: Add a small volume of a dilute oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the working solution.

    • Thermal: Incubate an aliquot of the working solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose an aliquot of the working solution to a UV lamp or direct sunlight.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical. The exact ratio may need to be optimized.

    • Detection: UV detection at approximately 237-239 nm.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound over time.

    • Calculate the percentage of degradation.

Visualizations

Diagram 1: this compound Stability Troubleshooting Workflow

G This compound Stability Troubleshooting Workflow cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions cluster_confirm Confirmation observe Degradation Observed (e.g., new peaks in LC-MS) solvent Check Solvent System (pH, age, purity) observe->solvent storage Review Storage Conditions (light, temperature) observe->storage neutralize Use Neutral, High-Purity Solvents solvent->neutralize protect Protect from Light (amber vials) storage->protect control_temp Control Temperature (refrigerate/freeze) storage->control_temp reanalyze Re-analyze Sample neutralize->reanalyze protect->reanalyze control_temp->reanalyze inert Use Inert Atmosphere (N2 or Ar for long-term) inert->reanalyze reanalyze->observe Degradation persists stable Stability Achieved reanalyze->stable No degradation

A workflow for troubleshooting stability issues with this compound.

Diagram 2: Major Degradation Pathways of Amlodipine (this compound Analog)

G Major Degradation Pathways of Amlodipine cluster_stress Stress Conditions cluster_products Degradation Products Amlodipine This compound (Amlodipine) ImpurityD Pyridine Derivative (Impurity D) Amlodipine->ImpurityD HydrolysisProducts Hydrolysis Products Amlodipine->HydrolysisProducts PhotoProducts Photodegradation Products Amlodipine->PhotoProducts Acid Acidic Conditions (e.g., HCl) Acid->ImpurityD Major Pathway Base Basic Conditions (e.g., NaOH) Base->HydrolysisProducts Oxidative Oxidative Stress (e.g., H₂O₂) Oxidative->ImpurityD Major Pathway Photolytic Photolytic Stress (UV/Sunlight) Photolytic->PhotoProducts

Simplified degradation pathways for Amlodipine, applicable to this compound.

References

Technical Support Center: Enhancing Levamlodipine Detection with Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Levamlodipine-d4 as an internal standard to enhance the sensitivity and reliability of levamlodipine detection, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in levamlodipine analysis?

A1: this compound is a deuterated form of levamlodipine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1][2][3] It is used as an internal standard (IS) in bioanalytical methods, particularly LC-MS/MS, for the quantification of levamlodipine.[4] The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte (levamlodipine).[5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[5][6][7]

Q2: How does this compound enhance the sensitivity of levamlodipine detection?

A2: While this compound does not directly increase the signal of levamlodipine, it significantly improves the accuracy and precision of the measurement, especially at low concentrations, which is often perceived as an enhancement in sensitivity. By correcting for procedural variabilities, it reduces the signal-to-noise ratio and allows for a lower limit of quantification (LLOQ).[8] The use of a deuterated internal standard is a key strategy to mitigate matrix effects (ion suppression or enhancement), which are a major challenge in achieving high sensitivity in bioanalysis.[7][9]

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for levamlodipine and this compound?

A3: In positive ion mode mass spectrometry, the following MRM transitions are commonly used for the detection of levamlodipine and its deuterated internal standard:

  • Levamlodipine: m/z 409.2 → 238.1[4][5][10][11]

  • This compound: m/z 413.2 → 238.1[5] or m/z 415.25 → 240.20[4]

It is crucial to optimize these transitions on the specific mass spectrometer being used to ensure maximum sensitivity.

Troubleshooting Guide

Issue 1: High variability in results between samples.

  • Question: My quantitative results for levamlodipine show high variability between replicate injections or different samples. What could be the cause and how can I fix it?

  • Answer: High variability is often due to inconsistent sample preparation or matrix effects.

    • Solution: The use of this compound as an internal standard is the primary solution to correct for this variability.[5][6] Ensure that the internal standard is added to all samples, including calibration standards and quality controls, at a consistent concentration early in the sample preparation process. This allows it to track the analyte through extraction and analysis, normalizing for any losses or signal fluctuations. If variability persists, re-evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for consistency.[4][12][13]

Issue 2: Poor sensitivity or low signal-to-noise ratio.

  • Question: I am struggling to achieve the desired lower limit of quantification (LLOQ) for levamlodipine. The signal is weak and noisy. What steps can I take to improve sensitivity?

  • Answer: Poor sensitivity can stem from several factors including inefficient sample clean-up, suboptimal chromatographic conditions, or ion suppression.

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Ensure your extraction method efficiently removes interfering matrix components. Solid-phase extraction (SPE) can often provide a cleaner sample extract compared to protein precipitation.[5][6][13]

      • Chromatographic Separation: Improve the chromatographic peak shape and separation from co-eluting matrix components. Experiment with different mobile phase compositions and gradients.[4][14]

      • Mass Spectrometer Parameters: Optimize the source and compound parameters for both levamlodipine and this compound, including the MRM transitions, collision energy, and declustering potential.[5]

      • Evaluate Matrix Effects: Post-column infusion experiments can help identify regions of ion suppression in your chromatogram.[6] Adjusting the chromatography to move the levamlodipine peak away from these regions can significantly improve the signal. The use of this compound is critical to compensate for any remaining matrix effects.[6][7]

Issue 3: Inconsistent recovery of levamlodipine.

  • Question: The recovery of levamlodipine from my plasma samples is low and inconsistent. How can I improve this?

  • Answer: Inconsistent recovery is a common issue in bioanalysis.

    • Solution: The primary purpose of using this compound is to correct for recovery issues. Since the internal standard has almost identical chemical properties to levamlodipine, it will be recovered at a similar rate. By calculating the peak area ratio of the analyte to the internal standard, variability in recovery is normalized. If the absolute recovery is very low, you may need to optimize your extraction procedure. Consider adjusting the pH of the sample or using a different extraction solvent or SPE cartridge.[6][12]

Experimental Protocols

Below are detailed methodologies for the analysis of levamlodipine using this compound as an internal standard, based on established LC-MS/MS methods.

1. Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 400 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at low temperature for 15 minutes.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[15]

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner sample extract than protein precipitation.

  • To a 0.5 mL plasma sample, add the internal standard solution and vortex for 1 minute.

  • Add 2.5 mL of an extraction solvent (e.g., a mixture of ether and dichloromethane).

  • Vortex for 10 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.[12]

3. Chromatographic Conditions

  • Column: A C18 column is commonly used for separation.[5][10][16] For chiral separation of amlodipine enantiomers, a specialized chiral column such as Phenomenex Lux Cellulose-4 may be employed.[14]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).[5][16]

  • Flow Rate: Flow rates are typically in the range of 0.3 to 0.8 mL/min.[5][10]

  • Gradient Elution: A gradient elution program is often used to achieve good separation and peak shape.[4]

4. Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[4][5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for both levamlodipine and this compound.[4][5]

Data Presentation

Table 1: LC-MS/MS Method Parameters for Levamlodipine Analysis

ParameterLevamlodipineThis compound (IS)Reference
Precursor Ion (m/z) 409.2413.2 / 415.25[4][5]
Product Ion (m/z) 238.1238.1 / 240.20[4][5]
Linearity Range 0.1 - 20.0 ng/mLN/A[10]
LLOQ 50 pg/mL - 0.79 ng/mLN/A[4][17]
Recovery 92.23% - 94.14%N/A[14]
Intra-day Precision (%CV) < 15%N/A[10][12]
Inter-day Precision (%CV) < 15%N/A[10][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_optional Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant evaporate Evaporate & Reconstitute (if LLE/SPE) supernatant->evaporate final_sample Final Sample for Injection supernatant->final_sample Direct Injection (for PPT) evaporate->final_sample lc LC Separation final_sample->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Area Ratio (Levamlodipine/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: General workflow for levamlodipine quantification using this compound.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound (IS) a1 Levamlodipine in Sample a2 Ion Suppression (Matrix Effect) a1->a2 a3 Lower Signal a2->a3 a4 Inaccurate Result a3->a4 b1 Levamlodipine + IS in Sample b2 Ion Suppression (Affects both equally) b1->b2 b3 Lower Signal for Both b2->b3 b4 Peak Area Ratio (Analyte/IS) is Constant b3->b4 b5 Accurate Result b4->b5

Caption: How this compound compensates for matrix effects.

References

Technical Support Center: Optimizing Bioanalytical Assays with Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Levamlodipine-d4 to reduce background noise and enhance accuracy in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a deuterated form of Levamlodipine, where four hydrogen atoms have been replaced with deuterium. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Its key purpose is to improve the accuracy and precision of the quantification of Levamlodipine or Amlodipine in biological matrices like plasma.[1][2]

Q2: How does using this compound help in reducing background noise and improving data quality?

The use of a deuterated internal standard like this compound is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response.[2] Because this compound is chemically and physically almost identical to the non-labeled analyte (Levamlodipine), it behaves similarly during extraction, chromatography, and ionization.[2] This allows it to compensate for:

  • Matrix Effects: Variations in signal intensity caused by other components in the sample matrix that can suppress or enhance the ionization of the analyte.[1]

  • Sample Preparation Variability: Inconsistencies in recovery during extraction procedures.

  • Instrumental Fluctuations: Variations in injection volume and mass spectrometer performance.

By calculating the ratio of the analyte signal to the internal standard signal, these sources of error can be normalized, leading to more accurate and reproducible results.[2]

Q3: What are the key considerations when using this compound as an internal standard?

  • Isotopic Purity: The this compound standard should have high isotopic purity to avoid interference with the quantification of the native analyte.

  • Mass Difference: The mass difference between this compound and Levamlodipine should be sufficient to prevent spectral crosstalk.

  • Co-elution: Ideally, this compound and the analyte should co-elute from the liquid chromatography column to ensure they are subjected to the same matrix effects at the same time.

  • Concentration: The concentration of the internal standard should be optimized to be within the linear range of the assay and comparable to the expected analyte concentrations.

Troubleshooting Guide

This guide addresses specific issues that may arise during bioanalytical assays using this compound.

Problem Potential Cause Recommended Solution
High Background Noise in Blank Samples Contaminated solvents, reagents, or glassware.Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned.
Carryover from previous injections.Implement a robust needle wash protocol between injections. Inject blank samples after high-concentration samples to check for carryover.
Contamination in the LC-MS system (e.g., tubing, column, ion source).Flush the LC system with appropriate cleaning solutions. Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape for Levamlodipine and/or this compound Inappropriate mobile phase composition or pH.Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration, and pH) to improve peak shape.
Column degradation or contamination.Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column.
Sample solvent incompatible with the mobile phase.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Inconsistent Peak Area Ratios (Analyte/Internal Standard) Inconsistent sample preparation (e.g., extraction recovery).Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers for improved precision if available.
Degradation of the analyte or internal standard during sample processing or storage.Investigate the stability of Levamlodipine and this compound under the experimental conditions (e.g., temperature, light exposure). Prepare fresh stock and working solutions regularly.
Suboptimal concentration of the internal standard.Optimize the concentration of this compound to provide a stable and reproducible signal.
Significant Matrix Effects Observed Co-eluting endogenous or exogenous compounds from the biological matrix.Optimize the chromatographic separation to separate the analyte and internal standard from interfering matrix components.
Inefficient sample cleanup.Employ a more effective sample preparation technique (e.g., solid-phase extraction instead of liquid-liquid extraction) to remove more matrix components.
Differential matrix effects on the analyte and internal standard.Ensure co-elution of the analyte and this compound. If they separate chromatographically, adjust the mobile phase or gradient to achieve co-elution.

Experimental Protocols

Below are detailed methodologies for a typical bioanalytical assay for the quantification of Amlodipine (racemic mixture of Levamlodipine and its enantiomer) in human plasma using Amlodipine-d4 as the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: In a clean polypropylene tube, add 500 µL of human plasma sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 50 µL of Amlodipine-d4 working solution (concentration to be optimized, e.g., 100 ng/mL in methanol) to each tube and vortex for 10 seconds.

  • Alkalization: Add 100 µL of a suitable alkalizing agent (e.g., 0.1 M sodium hydroxide) and vortex briefly.

  • Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., methyl tertiary butyl ether) and vortex vigorously for 10 minutes.[1]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase and vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Amlodipine with Amlodipine-d4 as an internal standard.[1][2]

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 100 mm x 2.1 mm, 3 µm)[1]
Mobile Phase A: 2 mM Ammonium Formate (pH 3.0) in waterB: Acetonitrile[1]
Gradient Optimized to achieve good peak shape and separation
Flow Rate 0.6 mL/min[1]
Injection Volume 10 µL
Column Temperature 35°C
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Amlodipine: m/z 409.3 → 238.2Amlodipine-d4: m/z 413.3 → 242.2
Source Temperature 550°C[2]
Ion Spray Voltage 5500 V[2]

Quantitative Data Summary

The following tables present typical validation data for a bioanalytical method for Amlodipine using Amlodipine-d4.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1][2][3]

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Amlodipine0.1 - 20.00.1> 0.99

Table 2: Precision and Accuracy [2]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.3024.599.34.592.5
LQC0.8951.4108.71.6107.6
MQC8.9872.693.32.595.8
HQC16.5804.496.53.894.6

Table 3: Recovery and Matrix Effect [1][2]

AnalyteMean Extraction Recovery (%)Matrix Factor
Amlodipine78.793.9 - 95.8
Amlodipine-d489.397.9

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis using this compound.

Troubleshooting_Logic Start High Background Noise or Poor Data Quality Check_Blanks Analyze Blank Samples Start->Check_Blanks High_in_Blanks Noise Present in Blanks? Check_Blanks->High_in_Blanks Check_Reagents Check Solvents, Reagents, and System Contamination High_in_Blanks->Check_Reagents Yes Check_Peak_Shape Evaluate Peak Shape High_in_Blanks->Check_Peak_Shape No Check_Carryover Investigate Carryover Check_Reagents->Check_Carryover End Data Quality Improved Check_Carryover->End Poor_Shape Poor Peak Shape? Check_Peak_Shape->Poor_Shape Optimize_LC Optimize Mobile Phase and LC Conditions Poor_Shape->Optimize_LC Yes Check_Ratios Assess Peak Area Ratios (Analyte/IS) Poor_Shape->Check_Ratios No Replace_Column Replace Column Optimize_LC->Replace_Column Replace_Column->End Inconsistent_Ratios Ratios Inconsistent? Check_Ratios->Inconsistent_Ratios Review_Prep Review Sample Preparation Protocol Inconsistent_Ratios->Review_Prep Yes Inconsistent_Ratios->End No Check_Stability Verify Analyte/IS Stability Review_Prep->Check_Stability Check_Stability->End

Caption: Logical troubleshooting flow for common bioanalytical issues.

References

Validation & Comparative

A Comparative Guide to Amlodipine Bioanalysis: Method Validation Using Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for amlodipine, with a specific focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Levamlodipine-d4 as an internal standard. The information presented is supported by experimental data from published studies to assist researchers in selecting and developing robust and reliable bioanalytical assays for amlodipine in various biological matrices.

Introduction to Amlodipine Bioanalysis

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] Accurate quantification of amlodipine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Due to its low plasma concentrations after therapeutic administration, highly sensitive and selective analytical methods are required.[2] LC-MS/MS has emerged as the preferred technique for amlodipine bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[3]

Experimental Workflow and Methodologies

A typical bioanalytical workflow for amlodipine using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound plasma->is_spike extraction Extraction (SPE or LLE) is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Figure 1: General workflow for amlodipine bioanalysis.
Sample Preparation

The goal of sample preparation is to extract amlodipine and the internal standard from the biological matrix, remove interfering substances, and concentrate the analytes. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques employed.

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up and concentrating amlodipine from plasma.[3][4] Oasis HLB cartridges are frequently reported for this purpose.[4]

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves the partitioning of the analytes between the aqueous plasma sample (after alkalinization) and an immiscible organic solvent.[1]

  • Protein Precipitation (PPT): A simpler but generally less clean extraction method that involves adding a solvent like acetonitrile or methanol to precipitate plasma proteins.[5]

Liquid Chromatography

Chromatographic separation is typically achieved using a reverse-phase C18 column.[3][6] Isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is commonly used.[3][7] The goal is to achieve good peak shape and resolution from endogenous plasma components.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.[1][3] Quantification is achieved by multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[8]

The MRM transitions for amlodipine and this compound are selected based on the precursor ion ([M+H]+) and a specific product ion.

mrm_transitions cluster_amlodipine Amlodipine cluster_d4 This compound amlodipine_precursor m/z 409.2 amlodipine_product m/z 238.1 amlodipine_precursor->amlodipine_product Collision-Induced Dissociation d4_precursor m/z 413.2 d4_product m/z 238.1 d4_precursor->d4_product Collision-Induced Dissociation

References

A Comparative Guide to Amlodipine Assay: Evaluating Linearity, Accuracy, and Precision with Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quantitative analysis of amlodipine is a critical step in pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard, such as levamlodipine-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely accepted method for its bioanalysis. This guide provides an objective comparison of this method with alternative techniques, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison of Amlodipine Assay Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. Below is a summary of the performance characteristics of the primary LC-MS/MS method using a deuterated internal standard compared to other common analytical techniques for amlodipine quantification.

Parameter LC-MS/MS with this compound Internal Standard HPLC-UV UV-Spectrophotometry
Linearity Range 0.100 - 9.990 ng/mL[1]0.5 - 8 µg/mL5 - 25 µg/mL[2][3]
Correlation Coefficient (r²) > 0.990.9835 - 0.9999[4][5]0.9986 - 0.999[2][3]
Intra-day Precision (%RSD) < 15%0.025% - 1.56%[4]< 2%[6]
Inter-day Precision (%RSD) < 15%0.022% - 4.15%[4]< 2%[6]
Accuracy (% Recovery) 85-115% of nominal values89.69% - 104.7%[4]99.20% - 100.29%[5][7]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1]0.020 µg/mL0.400 µg/mL[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and validating analytical methods. The following are representative protocols for the compared techniques.

LC-MS/MS with this compound Internal Standard

This method is highly sensitive and specific, making it the gold standard for bioanalytical studies.

1. Sample Preparation:

  • Aliquots of human plasma are spiked with this compound as the internal standard.

  • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile or methanol).

  • The supernatant is then evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A C18 column is typically used for separation (e.g., Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm)[1].

  • Mobile Phase: A common mobile phase is a mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile in a 40:30:30 ratio[1].

  • Flow Rate: An isocratic flow rate of 0.700 mL/min is often employed[1].

3. Mass Spectrometry:

  • Ionization Mode: Positive ion mode is used for the detection of amlodipine and its deuterated internal standard[1].

  • Transitions: The mass-to-charge ratio (m/z) transitions monitored are typically 409.10 -> 238.00 for amlodipine and 413.20 -> 238.00 for amlodipine-d4[1].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the analysis of amlodipine in pharmaceutical dosage forms.

1. Sample Preparation:

  • Tablets are crushed, and a portion of the powder is dissolved in a suitable solvent, such as methanol.

  • The solution is then filtered and diluted to the desired concentration with the mobile phase.

2. Liquid Chromatography:

  • Column: A C18 column is commonly used (e.g., WATERS C18, 250 mm x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of acetonitrile, 70mM potassium dihydrogen orthophosphate buffer, and methanol (15:30:55) with the pH adjusted to 3.0 is a typical mobile phase.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Detection: The UV detector is set to a wavelength of 240 nm.

UV-Spectrophotometry

This is a simple and cost-effective method for the quantification of amlodipine in bulk and tablet formulations.

1. Sample Preparation:

  • A standard stock solution of amlodipine is prepared in a suitable solvent, such as methanol or 0.01% o-phosphoric acid.

  • For tablet analysis, a powdered tablet sample is dissolved in the solvent, filtered, and diluted to fall within the linear range of the assay.

2. Analysis:

  • The absorbance of the sample solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 366 nm[3].

  • The concentration is determined by comparing the absorbance to a standard calibration curve.

Workflow and Pathway Visualizations

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the amlodipine assay using LC-MS/MS with this compound.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Spike with This compound (IS) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification detection->quantification

Caption: Experimental workflow for amlodipine assay using LC-MS/MS.

References

A Comparative Guide to Achieving Optimal Sensitivity: Determining LOD and LOQ of Levamlodipine with Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Levamlodipine, a calcium channel blocker, with a focus on the use of its deuterated stable isotope, Levamlodipine-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a deuterated internal standard is a key strategy for enhancing the robustness and accuracy of bioanalytical methods.[1]

Superior Performance with Deuterated Internal Standards

The ideal internal standard in bioanalysis co-elutes with the analyte and exhibits similar ionization and extraction recovery properties.[1] this compound, as a stable isotope-labeled version of Levamlodipine, offers these characteristics, providing excellent control over variability during sample extraction, chromatographic injection, and mass spectrometric ionization.[1] This leads to more reliable and reproducible quantification at low concentrations, which is critical for determining the LOD and LOQ.

Comparative Analysis of Method Performance

The following table summarizes the performance of various LC-MS/MS methods for the quantification of Amlodipine and its S-enantiomer, Levamlodipine. The data is compiled from several validated bioanalytical studies and highlights the sensitivity achieved, often employing a deuterated internal standard.

AnalyteInternal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Precision (% CV) at LLOQAccuracy (%) at LLOQReference
AmlodipineAmlodipine-d40.3020.302 - 20.7254.599.3[2][3]
AmlodipineAmlodipine maleate d40.1000.100 - 9.990Not explicitly statedWithin acceptance range[4]
S-amlodipineTizanidine0.790.77 - 50.986.0106.9[5]

Note: LLOQ (Lower Limit of Quantification) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. According to FDA guidelines, the analyte response at the LLOQ should be at least five times the response of a blank sample.[6] The precision (% CV) should not exceed 20%, and accuracy should be within ±20% of the nominal concentration.[6]

Experimental Protocol for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11]

Sample Preparation and Extraction

A liquid-liquid extraction or solid-phase extraction (SPE) procedure is typically employed to isolate Levamlodipine and this compound from the biological matrix (e.g., human plasma).

  • Liquid-Liquid Extraction Example: To 0.5 mL of plasma, 50 µL of this compound internal standard solution (e.g., 100 ng/mL) is added and vortexed. An extraction solvent (e.g., 2.5 mL of ethyl acetate) is then added, and the mixture is vortexed for an extended period. After centrifugation, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[5]

  • Solid-Phase Extraction Example: Plasma samples are pre-treated and loaded onto an SPE cartridge. The cartridge is washed, and the analytes are then eluted. The eluate is evaporated and the residue reconstituted.[2][3]

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system.

  • Chromatographic Conditions: A C18 analytical column is commonly used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).[2][3][5][12]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for quantification. The MRM transitions for Levamlodipine and this compound would be optimized. For example, for amlodipine, a transition of m/z 409.10 → 238.00 has been reported, and for amlodipine-d4, m/z 413.20 → 238.00.[4]

LOD and LOQ Determination Methods

There are several methods to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD: A signal-to-noise ratio of 3:1 is generally accepted.

    • LOQ: A signal-to-noise ratio of 10:1 is typically used.[13]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the response (can be estimated from the standard deviation of y-intercepts of regression lines or the standard deviation of blank samples).

      • S = the slope of the calibration curve.

Workflow and Method Validation

The following diagrams illustrate the typical experimental workflow for determining the LOD and LOQ of Levamlodipine using this compound and the logical relationship of key validation parameters.

G Experimental Workflow for LOD/LOQ Determination cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation plasma Plasma Sample add_is Spike with this compound plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve lod_loq_calc LOD & LOQ Calculation (S/N or Slope Method) calibration_curve->lod_loq_calc

Experimental Workflow for LOD/LOQ Determination

G Key Bioanalytical Method Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Stability Stability Validation->Stability Accuracy->Precision Evaluated Together Calibration->Sensitivity Determines Range

Key Bioanalytical Method Validation Parameters

References

A Comparative Guide to Levamlodipine-d4 and Amlodipine-d4 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and clinical research. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. When analyzing amlodipine, a widely prescribed calcium channel blocker, researchers are often faced with the choice between using racemic amlodipine-d4 or an enantiomer-specific deuterated standard like Levamlodipine-d4.

This guide provides an objective comparison of this compound and amlodipine-d4 as internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for a given analytical method.

Understanding Amlodipine and its Enantiomers

Amlodipine is a chiral drug and is administered as a racemic mixture of two enantiomers: (S)-amlodipine (Levamlodipine) and (R)-amlodipine. The (S)-enantiomer is the pharmacologically active form, responsible for the therapeutic effects of the drug.[1][2] The (R)-enantiomer is significantly less active.[1] This stereoselectivity in its mechanism of action has led to the development of formulations containing only the active (S)-enantiomer, Levamlodipine.

The choice of internal standard—racemic amlodipine-d4 or enantiomer-specific this compound—therefore, critically depends on the objective of the analysis: to quantify the total racemic amlodipine or to specifically measure the concentration of the active (S)-enantiomer.

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates the decision-making process when choosing between amlodipine-d4 and this compound.

G cluster_0 Analytical Goal Definition cluster_1 Internal Standard Selection cluster_2 Method Development & Validation A Define the analyte to be quantified B Quantify total (racemic) amlodipine? A->B C Use Amlodipine-d4 (racemic mixture) B->C Yes D Quantify active (S)-enantiomer (Levamlodipine)? B->D No F Develop and validate LC-MS/MS method C->F E Use this compound ((S)-Amlodipine-d4) D->E Yes E->F

Figure 1: Decision tree for selecting an internal standard for amlodipine analysis.

Performance Comparison

The performance of an internal standard is assessed by the validation of the analytical method in which it is used. Key validation parameters include linearity, lower limit of quantification (LLOQ), precision, and accuracy. The following tables summarize the performance of analytical methods using either amlodipine-d4 for the quantification of total amlodipine or this compound for the quantification of (S)-amlodipine.

Table 1: Method Performance for Quantification of Total Amlodipine using Amlodipine-d4
ParameterPerformance DataReference
Linearity Range 0.302–20.725 ng/mL[3]
Correlation Coefficient (r) >0.99Not explicitly stated, but implied by linearity
LLOQ 0.302 ng/mL[3]
Intra-day Precision (%CV) 1.4 to 4.4%[3]
Inter-day Precision (%CV) 1.6 to 4.5%[3]
Intra-day Accuracy (%) 93.3 to 108.7%[3]
Inter-day Accuracy (%) 92.5 to 107.6%[3]
Table 2: Method Performance for Enantioselective Quantification of (S)-Amlodipine using (S)-Amlodipine-d4 (this compound)
ParameterPerformance DataReference
Linearity Range 0.1–10 ng/mL[4]
Correlation Coefficient (r) >0.998[4]
LLOQ 0.1 ng/mL[4]
Intra- and Inter-day Precision Met acceptance criteria[4]
Stability Stable in bench-top, auto-sampler, freeze-thaw cycles, and long-term storage[4]

As the data indicates, both amlodipine-d4 and this compound serve as excellent internal standards, enabling the development of sensitive, precise, and accurate bioanalytical methods. The choice between them is not one of performance but of analytical specificity.

Experimental Protocols

Below are representative experimental protocols for the quantification of amlodipine using the respective deuterated internal standards.

Protocol 1: Quantification of Total Amlodipine in Human Plasma using Amlodipine-d4

This method is suitable for pharmacokinetic studies of racemic amlodipine formulations.

Sample Preparation: Solid-phase extraction (SPE) is a common technique for sample clean-up.[3]

  • To 300 µL of plasma, add 50 µL of internal standard solution (amlodipine-d4).

  • Pre-treat the sample with 300 µL of 5% orthophosphoric acid.

  • Load the sample onto a conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of Milli-Q water.

  • Elute the analyte and internal standard with 1 mL of methanol.

LC-MS/MS Conditions:

  • LC Column: Luna C18 (2)100A (150 × 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (80:20, v/v)[3]

  • Flow Rate: 0.8 mL/min[3]

  • Ionization: Electrospray Ionization (ESI), Positive Mode[3]

  • MRM Transitions:

    • Amlodipine: m/z 409.2 → 238.1[3]

    • Amlodipine-d4: m/z 413.2 → 238.1[3]

Protocol 2: Enantioselective Quantification of (S)-Amlodipine in Human Plasma using (S)-Amlodipine-d4 (this compound)

This method is essential for studies investigating the pharmacokinetics of Levamlodipine or for stereoselective metabolism studies of racemic amlodipine.

Sample Preparation: Liquid-liquid extraction (LLE) is a viable alternative to SPE.[4]

  • To 200 µL of plasma, add the internal standard solution ((S)-amlodipine-d4).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

  • LC Column: Chiralcel OJ RH column[4]

  • Mobile Phase: 0.2% ammonia-acetonitrile (20:80, v/v)[4]

  • Flow Rate: 1 mL/min[4]

  • Ionization: ESI, Positive Mode

  • MRM Transitions:

    • (S)-Amlodipine: Not explicitly stated, but would be similar to racemic amlodipine (e.g., 409.3 → 237.9)[2]

    • (S)-Amlodipine-d4: Not explicitly stated, but would be similar to racemic amlodipine-d4 (e.g., 413.3 → 237.9)[2]

Conclusion

Both this compound and amlodipine-d4 are high-quality internal standards that facilitate the development of robust and reliable bioanalytical methods for the quantification of amlodipine and its enantiomers.

  • Amlodipine-d4 is the ideal internal standard for the quantification of total amlodipine in plasma samples. This is appropriate for bioequivalence studies of generic racemic amlodipine formulations or in clinical settings where the total drug concentration is of interest.

  • This compound ((S)-Amlodipine-d4) is the essential internal standard for the enantioselective quantification of (S)-amlodipine . This is crucial for pharmacokinetic studies of Levamlodipine formulations and for research investigating the stereoselective disposition of amlodipine.

References

Cross-Validation of Analytical Methods for Levamlodipine Quantification Using Levamlodipine-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Levamlodipine in biological matrices, specifically focusing on the use of its deuterated internal standard, Levamlodipine-d4. The objective is to offer a comprehensive resource for analytical method development, validation, and cross-validation, ensuring data integrity and comparability across different laboratories and studies.

Comparative Analysis of LC-MS/MS Methods

The selection of an appropriate analytical method is critical for accurate pharmacokinetic and bioequivalence studies. This compound is the preferred internal standard for the quantification of Levamlodipine due to its similar chemical and physical properties, which helps to minimize variations during sample preparation and analysis.[1] Below is a summary of performance characteristics from various validated LC-MS/MS methods.

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS)Method 4 (LC-MS/MS)
Linearity Range (ng/mL) 0.1 - 20.0[2]0.05 - 10.0[3][4]0.200–40.0 (for amlodipine)[2]0.100 - 9.990[5][6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[2]0.05[3]0.200 (for amlodipine)[2]0.100[5][6]
Intra-day Precision (%RSD) < 15%[2]< 5.4%[3][4]Not SpecifiedWithin acceptance range[5][6]
Inter-day Precision (%RSD) < 15%[2]< 4.8%[3][4]Not SpecifiedWithin acceptance range[5][6]
Intra-day Accuracy (%) 99.9% - 101.7% (as recovery)[2]-6.7% to 3.9%[3][4]Not SpecifiedWithin acceptance range[5][6]
Inter-day Accuracy (%) Not Specified-3.3% to 3.3%[3][4]Not SpecifiedWithin acceptance range[5][6]
Extraction Recovery (%) 99.9% - 101.7%[2]94.7 ± 3.9%[3]Not SpecifiedNot Specified
Internal Standard (S)-amlodipine-d4[2]Not explicitly stated, but d4 IS used for amlodipine[5][6][7](S)-amlodipine-d4[2]Amlodipine maleate d4[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative experimental protocols derived from published studies.

Method 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS

This method is suitable for the extraction of Levamlodipine from plasma samples.

  • Sample Preparation:

    • To 0.5 mL of plasma sample, add 50 µL of this compound internal standard solution (concentration to be optimized).

    • Vortex for 1 minute.

    • Add 2.5 mL of extraction solvent (e.g., aether:dichloromethane, 3:1 v/v).[2]

    • Vortex for 10 minutes at high speed.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[8]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., ZORBAX SB C18, 2.1 mm × 100 mm, 3.5 µm).[2]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 30°C.[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Levamlodipine: m/z 409.1 → 238.1[2]

      • This compound: m/z 413.1 → 238.1[2]

Method 2: Solid-Phase Extraction (SPE) based LC-MS/MS

SPE can provide cleaner extracts compared to LLE, potentially reducing matrix effects.

  • Sample Preparation:

    • To 150 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 5 ng/mL).[3]

    • Add 100 µL of deionized water.

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[3][7]

    • Load the sample mixture onto the cartridge.

    • Wash the cartridge with deionized water and then with a weak organic solvent (e.g., 10% methanol).[7]

    • Elute Levamlodipine and this compound with a suitable solvent (e.g., pure acetonitrile).[3]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • Similar conditions as described in Method 1 can be adapted. The specific mobile phase composition and gradient may need to be re-optimized based on the SPE elution solvent.

Visualization of Experimental Workflows

Cross-Validation Workflow

cluster_method1 Analytical Method 1 (e.g., LLE-LC-MS/MS) cluster_method2 Analytical Method 2 (e.g., SPE-LC-MS/MS) M1_Val Method Validation M1_Samples Analysis of Study Samples M1_Val->M1_Samples CrossVal Cross-Validation (Analysis of a subset of samples by both methods) M1_Samples->CrossVal M2_Val Method Validation M2_Samples Analysis of Study Samples M2_Val->M2_Samples M2_Samples->CrossVal Compare Comparison of Results (Statistical Analysis) CrossVal->Compare

Caption: Workflow for cross-validation of two analytical methods.

Sample Preparation Workflow: LLE vs. SPE

cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample + this compound LLE1 Add Extraction Solvent Start->LLE1 SPE1 Condition Cartridge Start->SPE1 LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Separate Organic Layer LLE2->LLE3 End Evaporation & Reconstitution for LC-MS/MS Analysis LLE3->End SPE2 Load Sample SPE1->SPE2 SPE3 Wash SPE2->SPE3 SPE4 Elute SPE3->SPE4 SPE4->End

Caption: Comparison of LLE and SPE sample preparation workflows.

References

Navigating Bioequivalence: A Comparative Guide to Levamlodipine Formulations Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic and new formulations of levamlodipine is a critical step in the regulatory approval process. This guide provides a comprehensive comparison of levamlodipine formulations, with a focus on the robust analytical methodologies employing a deuterated internal standard to ensure the highest accuracy and precision in pharmacokinetic assessments.

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. As with any pharmaceutical product, demonstrating that a new or generic formulation performs equivalently to a reference product is paramount. This is achieved through bioequivalence studies that compare the rate and extent of absorption of the active moiety. The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it minimizes variability and enhances the reliability of the results.[1][2]

Comparative Pharmacokinetic Profiles

Bioequivalence is determined by comparing key pharmacokinetic parameters between a test and a reference formulation. The 90% confidence intervals (CIs) for the geometric mean ratios of Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) must fall within the regulatory limits of 80% to 125%.[3]

The following tables summarize the pharmacokinetic data from a representative bioequivalence study of a 5 mg levamlodipine test formulation compared to a 10 mg amlodipine reference formulation (containing 5 mg of levamlodipine). While the specific study may not explicitly name the deuterated standard used, the methodology is consistent with best practices employing such standards for accurate quantification.

Table 1: Pharmacokinetic Parameters of Levamlodipine (Test Formulation, 5 mg) vs. Amlodipine (Reference Formulation, 10 mg) Under Fasting Conditions

ParameterTest Formulation (Levamlodipine 5 mg)Reference Formulation (Amlodipine 10 mg)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)2.70 ± 0.492.83 ± 0.5295.41% (90.23% - 100.88%)
AUC0-t (ng·h/mL)141.32 ± 36.24153.62 ± 33.9691.99% (86.92% - 97.38%)
AUC0-∞ (ng·h/mL)157.14 ± 45.65173.05 ± 41.7890.81% (85.79% - 96.13%)
Tmax (h)6.00 (4.00 - 12.00)6.00 (3.00 - 12.00)-
t1/2 (h)44.50 ± 12.2346.61 ± 13.91-

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (min-max) for Tmax.

Table 2: Pharmacokinetic Parameters of Levamlodipine (Test Formulation, 5 mg) vs. Amlodipine (Reference Formulation, 10 mg) Under Fed Conditions

ParameterTest Formulation (Levamlodipine 5 mg)Reference Formulation (Amlodipine 10 mg)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)2.73 ± 0.552.87 ± 0.8195.12% (88.36% - 102.41%)
AUC0-t (ng·h/mL)166.93 ± 49.96165.46 ± 43.58100.89% (95.15% - 107.01%)
AUC0-∞ (ng·h/mL)190.99 ± 70.89189.51 ± 64.70100.78% (94.75% - 107.22%)
Tmax (h)7.00 (4.00 - 12.00)6.00 (3.00 - 12.00)-
t1/2 (h)49.52 ± 18.3448.33 ± 16.92-

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (min-max) for Tmax.

Experimental Protocols

The foundation of a reliable bioequivalence study lies in a well-defined and validated experimental protocol. The following outlines a typical methodology for the assessment of levamlodipine formulations.

Study Design

A randomized, open-label, single-dose, two-period, two-sequence crossover study is a standard design for bioequivalence assessment. Healthy adult subjects are randomly assigned to receive either the test or reference formulation, followed by a washout period and subsequent administration of the alternate formulation. Studies are typically conducted under both fasting and fed conditions to assess the effect of food on drug absorption.

Sample Collection

Blood samples are collected at predetermined time points post-dose to adequately characterize the plasma concentration-time profile of levamlodipine. A typical collection schedule might be at 0 (pre-dose), 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 24, 48, 72, 96, 120, and 144 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS with a Deuterated Internal Standard

The concentration of levamlodipine in plasma samples is determined using a validated LC-MS/MS method. The use of a deuterated internal standard, such as amlodipine-d4, is crucial for accurate quantification.[2]

1. Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is commonly employed to isolate levamlodipine and the internal standard from the plasma matrix.

  • LLE Example: To a plasma sample, the deuterated internal standard solution is added, followed by an extraction solvent (e.g., a mixture of ether and dichloromethane). After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[4]
  • SPE Example: Plasma samples with the added internal standard are loaded onto a pre-conditioned SPE cartridge. After washing to remove interferences, the analyte and internal standard are eluted with an appropriate solvent, which is then evaporated and the residue reconstituted.[5]

2. Chromatographic Conditions:

  • Column: A C18 analytical column is typically used for the separation of levamlodipine.
  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is used as the mobile phase.
  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
  • Detection: Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for levamlodipine and its deuterated internal standard are monitored.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods. The primary endpoints for bioequivalence (Cmax, AUC0-t, and AUC0-∞) are log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% CIs for the geometric mean ratios of the test to reference formulation are then calculated.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioequivalence assessment of levamlodipine formulations.

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Subject_Screening Subject Screening & Enrollment Randomization Randomization Subject_Screening->Randomization Dosing_Fasted Dosing (Fasting) Randomization->Dosing_Fasted Dosing_Fed Dosing (Fed) Randomization->Dosing_Fed Blood_Sampling Serial Blood Sampling Dosing_Fasted->Blood_Sampling Dosing_Fed->Blood_Sampling Washout Washout Period Blood_Sampling->Washout Crossover Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Washout->Dosing_Fasted Washout->Dosing_Fed Sample_Preparation Sample Preparation (Extraction + Deuterated IS) Plasma_Processing->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Concentration_Determination Concentration Determination LC_MS_MS->Concentration_Determination PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Concentration_Determination->PK_Analysis Statistical_Analysis Statistical Analysis (90% CI) PK_Analysis->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

Bioequivalence assessment workflow for levamlodipine.

Signaling Pathway of Levamlodipine's Action

To provide a complete picture, it is also important to understand the mechanism of action of levamlodipine. As a calcium channel blocker, its primary effect is on the L-type calcium channels in vascular smooth muscle cells.

Levamlodipine_Pathway Levamlodipine Levamlodipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Levamlodipine->L_type_Ca_Channel Blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Inhibits Contraction Muscle Contraction Ca_Influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Results in

Mechanism of action of levamlodipine.

References

A Comparative Guide to Bioanalytical Methods for Levamlodipine Using Levamlodipine-d4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Levamlodipine (the pharmacologically active S-enantiomer of Amlodipine) in biological matrices. The focus is on methods employing the deuterated internal standard, Levamlodipine-d4, alongside other commonly used internal standards. The information presented is synthesized from a range of published studies to assist researchers in selecting and developing robust bioanalytical assays.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the key performance characteristics of different bioanalytical methods for Levamlodipine, providing a clear comparison of their quantitative parameters.

Table 1: Comparison of LC-MS/MS Methods Using Deuterated Internal Standards

ParameterMethod 1 (S-Amlodipine-d4)Method 2 (Amlodipine-d4)Method 3 (R,S-Amlodipine-d4)
Analyte S-AmlodipineAmlodipineR- and S-Amlodipine
Internal Standard S-Amlodipine-d4Amlodipine-d4R- and S-Amlodipine-d4
Linearity Range 0.05 - 50 ng/mL0.302 - 20.725 ng/mL[1]0.1 - 10 ng/mL[2]
LLOQ 0.05 ng/mL0.302 ng/mL[1]0.1 ng/mL[2]
Intra-day Precision (%CV) Not Specified1.4 - 4.4%[1]<15%
Inter-day Precision (%CV) Not Specified1.6 - 4.5%[1]<15%
Intra-day Accuracy (%) 96.40% (as recovery)93.3 - 108.7%[1]Not Specified
Inter-day Accuracy (%) Not Specified92.5 - 107.6%[1]Not Specified
Extraction Recovery (%) 92.23%[3]Not SpecifiedNot Specified
Sample Preparation Solid Phase Extraction (SPE)[4]Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)[2]

Table 2: Comparison of LC-MS/MS Methods Using Alternative Internal Standards

ParameterMethod 4 (Tizanidine)[5]Method 5 (Desipramine)
Analyte S-AmlodipineAmlodipine
Internal Standard TizanidineDesipramine
Linearity Range 0.77 - 50.98 ng/mL0.05 - 20 ng/mL
LLOQ 0.79 ng/mL0.05 ng/mL
Intra-day Precision (%CV) 1.5 - 6.2%Not Specified
Inter-day Precision (%CV) 2.1 - 6.0%Not Specified
Intra-day Accuracy (%) 103.0 - 111.7%Not Specified
Inter-day Accuracy (%) 106.6 - 110.5%Not Specified
Extraction Recovery (%) Not SpecifiedNot Specified
Sample Preparation Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)

Experimental Protocols: Detailed Methodologies

Below are detailed protocols for the key experiments cited in the comparison tables. These protocols are based on the methodologies described in the referenced literature.

Protocol 1: LC-MS/MS Method using S-Amlodipine-d4 (Based on SPE)

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[4]

  • Load 200 µL of human plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: SCIEX ExionLC™ AD HPLC[4]

  • Column: Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm[4]

  • Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)[4]

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: SCIEX QTRAP® 4500 system[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)[4]

  • MRM Transitions:

    • S-Amlodipine: 409.3 -> 237.9[4]

    • S-Amlodipine-d4: 413.3 -> 237.9[4]

Protocol 2: LC-MS/MS Method using Tizanidine (Based on LLE)

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 0.5 mL of plasma sample, add 50 µL of Tizanidine internal standard solution (1000 ng/mL).[5]

  • Vortex for 1 minute.

  • Add 2.5 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 14,000 rpm.

  • Transfer 1.8 mL of the organic layer to a new tube and evaporate to dryness under nitrogen at 35°C.[5]

  • Reconstitute the residue with 150 µL of the mobile phase.[5]

2. Chromatographic Conditions

  • Column: Phenomenex, Lux 3u Cellulose-2 (150 × 4.6) mm[5]

  • Mobile Phase: 0.1% formic acid in water and Acetonitrile (50:50% v/v)[5]

  • Flow Rate: Not Specified

  • Injection Volume: Not Specified

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • S-Amlodipine: Specific m/z not provided in the abstract.

    • Tizanidine: Specific m/z not provided in the abstract.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general experimental workflow for the bioanalytical quantification of Levamlodipine in plasma samples.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for Levamlodipine bioanalysis.

References

The 'Gold Standard' in Bioanalysis: A Comparative Look at Levamlodipine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precision and accuracy in bioanalytical methods is paramount. The choice of an internal standard is a critical determinant of data quality, particularly in sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of Levamlodipine-d4, a deuterated internal standard, against other commonly used internal standards for the quantification of levamlodipine and amlodipine, supported by experimental data and detailed methodologies.

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.[2]

Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte.[2] This close similarity allows them to effectively track the analyte during sample preparation and analysis, leading to more accurate and precise results, especially in complex biological matrices where matrix effects can be a significant challenge.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. The following table summarizes the performance of this compound and other internal standards based on data from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and the data presented is a collation from different publications.

Internal StandardTypeAnalyte(s)Recovery (%)Matrix Effect (%)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
This compound / (S)-Amlodipine-d4 DeuteratedLevamlodipine / (S)-AmlodipineNot explicitly reported, but method showed good reproducibilityNot explicitly reported, but method met regulatory guidelinesMet acceptance criteriaMet acceptance criteriaMet acceptance criteriaMet acceptance criteria[3]
Amlodipine-d4 DeuteratedAmlodipine, ValsartanAmlodipine: 78.7, Amlodipine-d4: 89.3Amlodipine: 97-102Amlodipine: 1.4 - 4.4Amlodipine: 93.3 - 108.7Amlodipine: 1.6 - 4.5Amlodipine: 92.5 - 107.6[4]
Amlodipine-d4 DeuteratedAmlodipineNot explicitly reported93.9 - 97.9ValidatedValidatedValidatedValidated[5]
Tizanidine Non-deuterated (Structural Analog)(S)-Amlodipine(S)-Amlodipine: 96.1, Tizanidine: 99.65(S)-Amlodipine: 6.84 - 9.35(S)-Amlodipine: 1.5 - 6.2(S)-Amlodipine: 103.0 - 111.7(S)-Amlodipine: 2.1 - 6.0(S)-Amlodipine: 106.6 - 110.5[6]
Codeine Non-deuterated (Structural Analog)Amlodipine, AtorvastatinAmlodipine: >92.8Not explicitly reportedValidatedValidatedValidatedValidated[7]
Gliclazide Non-deuterated (Structural Analog)AmlodipineAmlodipine: 85.3 - 90.7, Gliclazide: 88.5 - 92.1Amlodipine: 95.8 - 103.4, Gliclazide: 96.2 - 102.5Amlodipine: 2.3 - 4.5Amlodipine: 96.7 - 102.8Amlodipine: 3.1 - 5.2Amlodipine: 97.5 - 103.1[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols from studies utilizing different internal standards for amlodipine or levamlodipine analysis.

Method 1: this compound as Internal Standard for Levamlodipine (S-Amlodipine) Analysis[3]
  • Sample Preparation: Liquid-liquid extraction of 200 µL of human plasma.

  • Chromatography:

    • Column: Chiralcel OJ RH

    • Mobile Phase: 0.2% ammonia-acetonitrile (20:80, v/v)

    • Flow Rate: 1 mL/min

    • Total Run Time: 3.5 min

  • Mass Spectrometry:

    • Detection: LC-MS/MS

    • Details on ionization and transitions were not specified in the abstract.

Method 2: Amlodipine-d4 as Internal Standard for Amlodipine Analysis[4]
  • Sample Preparation: Solid-phase extraction of 300 µL of human K3EDTA plasma.

  • Chromatography:

    • Column: Luna C18 (2)100A (150 × 4.6 mm, 5 μm)

    • Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (80:20, v/v)

    • Flow Rate: 0.8 mL/min (isocratic)

  • Mass Spectrometry:

    • Instrument: API 4000 triple quadrupole

    • Ionization: Electrospray ionization (ESI) in positive mode

    • MRM Transitions: Amlodipine (m/z 409.2 → 238.1), Amlodipine-d4 (m/z 413.2 → 238.1)

Method 3: Tizanidine as Internal Standard for (S)-Amlodipine Analysis[6]
  • Sample Preparation: Protein precipitation of human plasma.

  • Chromatography:

    • Column: Phenomenex, Lux 3u Cellulose, (150 × 4.6) mm

    • Mobile Phase: Details not specified in the abstract.

  • Mass Spectrometry:

    • Detection: LC-MS/MS

    • Details on ionization and transitions were not specified in the abstract.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of levamlodipine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Extraction (LLE, SPE, or PP) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Bioanalytical workflow using an internal standard.

Levamlodipine_Mechanism Levamlodipine Levamlodipine ((S)-Amlodipine) L_type_Ca_Channel L-type Calcium Channel (in vascular smooth muscle) Levamlodipine->L_type_Ca_Channel blocks Ca_Influx Calcium Ion (Ca²⁺) Influx L_type_Ca_Channel->Ca_Influx facilitates Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation inhibition leads to Contraction Muscle Contraction Ca_Influx->Contraction leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Mechanism of action of Levamlodipine.

Conclusion

The evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data in the bioanalysis of levamlodipine. Their ability to co-elute with the analyte and behave similarly during extraction and ionization provides superior compensation for matrix effects, leading to enhanced accuracy and precision.[2] While non-deuterated internal standards can be a cost-effective alternative, they may not always provide the same level of reliability, especially in complex matrices or when high precision is required. The choice of internal standard should be carefully considered and validated during method development to ensure the generation of robust and reliable data for clinical and research applications.

References

A Comparative Guide to the Validation of a Chiral HPLC Method for Levamlodipine Utilizing Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of levamlodipine, the pharmacologically active S-(-)-enantiomer of amlodipine, using its deuterated analogue, Levamlodipine-d4, as an internal standard. The performance of this method is compared with alternative chiral separation techniques, supported by experimental data to aid researchers in selecting the most suitable approach for their analytical needs.

Introduction

Levamlodipine is a potent calcium channel blocker widely used in the treatment of hypertension and angina. Due to the stereospecific nature of its therapeutic activity, regulatory agencies require the accurate quantification of the enantiomeric purity of levamlodipine. Chiral HPLC is the most common technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for bioanalytical methods to ensure the highest accuracy and precision by compensating for variations in sample processing and instrument response. This guide details a validated LC-MS/MS method employing this compound and compares it with other established chiral HPLC-UV and alternative methods.

Experimental Protocols

Primary Method: Chiral LC-MS/MS with this compound Internal Standard

This method is designed for the sensitive and specific quantification of levamlodipine in biological matrices, such as human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add the internal standard solution (R-AML-d4 and S-AML-d4).

  • Perform liquid-liquid extraction to separate the analytes from the plasma matrix.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Chiralcel OJ RH[1]

  • Mobile Phase: 0.2% ammonia-acetonitrile (20:80, v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

  • Total Run Time: 3.5 min[1]

3. Mass Spectrometric Conditions:

  • Detection: Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Monitored Transitions:

    • Levamlodipine (S-amlodipine): m/z 409.3 -> 237.9[2]

    • R-amlodipine: m/z 409.3 -> 237.9[2]

    • This compound (S-amlodipine-d4): m/z 413.3 -> 237.9[2]

    • R-amlodipine-d4: m/z 413.3 -> 237.9[2]

4. Method Validation: The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, stability, and sensitivity.[1]

Alternative Method 1: Chiral HPLC with UV Detection (Crown Ether CSP)

This method is suitable for the quantification of levamlodipine in bulk drug and pharmaceutical dosage forms.

1. Chromatographic Conditions:

  • Column: Daicel CROWNPAK CR(+) (5µm, 4.0×150 mm)[3][4]

  • Mobile Phase: Aqueous acidic 70% HClO4 (pH 2.0) and methanol (95:5 v/v)[3][4]

  • Flow Rate: 0.8 mL/min[3][4]

  • Detection: UV at 238 nm[3][4]

2. Method Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.[3][4]

Alternative Method 2: Chiral HPLC with UV Detection (Ovomucoid CSP)

This method provides an alternative chiral stationary phase for the enantioseparation of amlodipine.

1. Chromatographic Conditions:

  • Column: Ultron ES OVM (150x4.6 mm)

  • Mobile Phase: 80% Na2HPO4 10 mM (pH 5.0) and 20% Acetonitrile (ACN)

  • Flow Rate: 1 ml/min

Data Presentation: Comparison of Validated Methods

ParameterChiral LC-MS/MS with this compoundChiral HPLC-UV (Crown Ether CSP)[3][4]Chiral HPLC-UV (Ovomucoid CSP)
Internal Standard This compoundNot specifiedNot specified
Linearity Range 0.1-10 ng/mL[1]5-60 µg/mLNot specified
Correlation Coefficient (r) >0.998[1]~0.9998Not specified
Limit of Quantitation (LOQ) 0.1 ng/mL for each enantiomer5.05 µg/mLNot specified
Limit of Detection (LOD) Not specified1.66 µg/mLNot specified
Intra-day Precision (%RSD) Meets acceptance criteria[1]< 2%Not specified
Inter-day Precision (%RSD) Meets acceptance criteria[1]< 2%Not specified
Accuracy/Recovery Meets acceptance criteria[1]Mean recovery ~98.40%Not specified
Application Bioanalysis in human plasma[1]Bulk drug and pharmaceutical formulationsEnantioseparation

Mandatory Visualization

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample (200 µL) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chiral Chromatographic Separation (Chiralcel OJ RH) Injection->Chromatography Detection Tandem Mass Spectrometry (ESI+, MRM) Chromatography->Detection Data_Acquisition Data Acquisition & Processing Linearity Linearity & Range Accuracy Accuracy Precision Precision (Intra- & Inter-day) Sensitivity LOD & LOQ Stability Stability Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->Sensitivity Data_Acquisition->Stability

Caption: Workflow for the validation of a chiral LC-MS/MS method for levamlodipine.

Method_Comparison_Logic cluster_goal Analytical Goal cluster_methods Method Selection cluster_criteria Selection Criteria Goal Quantification of Levamlodipine LCMS Chiral LC-MS/MS with this compound Goal->LCMS HPLCA Chiral HPLC-UV (Crown Ether CSP) Goal->HPLCA HPLCB Chiral HPLC-UV (Ovomucoid CSP) Goal->HPLCB Sensitivity High Sensitivity (Bioanalysis) LCMS->Sensitivity Accuracy High Accuracy & Precision LCMS->Accuracy Application Application (Biofluid vs. Formulation) LCMS->Application Bioanalysis Simplicity Simplicity & Cost-Effectiveness HPLCA->Simplicity HPLCA->Application Formulations HPLCB->Simplicity HPLCB->Application General Separation

Caption: Logical relationship for selecting a suitable chiral method for levamlodipine analysis.

Conclusion

The choice of a chiral HPLC method for levamlodipine analysis depends heavily on the specific application.

  • For bioanalytical studies , such as pharmacokinetics, requiring high sensitivity and accuracy, the chiral LC-MS/MS method with this compound as an internal standard is superior . The use of a deuterated internal standard effectively corrects for matrix effects and procedural losses, leading to highly reliable data. The lower limit of quantitation (0.1 ng/mL) is well-suited for measuring therapeutic concentrations in plasma.[1]

  • For routine quality control of bulk drug and pharmaceutical formulations , where analyte concentrations are significantly higher, the chiral HPLC-UV methods are more practical and cost-effective . The method utilizing a crown ether-based chiral stationary phase demonstrates excellent linearity, precision, and accuracy for this purpose.[3][4]

References

Safety Operating Guide

Safe Disposal of Levamlodipine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Levamlodipine-d4 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this compound in a laboratory setting, consistent with safety data sheet (SDS) recommendations.

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle this compound with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Use safety glasses with side-shields or goggles.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid the formation of dust and aerosols.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[4] Do not dispose of this chemical in household trash or down the drain.

  • Segregation and Labeling:

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

    • Ensure the waste container is clearly and accurately labeled as "this compound waste" or with its chemical name and CAS number (1346617-19-3).[3]

  • Containerization:

    • Place the waste in its original container if possible, or a compatible, well-sealed container to prevent leaks or spills.

    • Handle uncleaned, empty containers as you would the product itself.

  • Accidental Spill Cleanup:

    • In the event of a spill, prevent further leakage if it is safe to do so.[2]

    • Avoid dust formation.[2]

    • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1]

    • Clean the affected area thoroughly.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

    • Recommended storage temperature is often -20°C.[1][3]

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.

    • Dispose of the contents and container in accordance with all applicable federal, state, and local regulations.[1]

Quantitative Data Summary

ParameterValueSource
CAS Number1346617-19-3MedChemExpress SDS[3]
Recommended Storage-20°CMedChemExpress SDS, Expert Synthesis Solutions SDS[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_spill Is it an accidental spill? start->is_spill cleanup Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Sweep up material. 3. Place in a sealed, labeled container. is_spill->cleanup Yes package Package for Disposal: 1. Keep in original or compatible container. 2. Seal tightly. 3. Label clearly. is_spill->package No cleanup->package storage Store waste securely in a designated, cool, and well-ventilated area. package->storage disposal_service Arrange for pickup by an approved hazardous waste disposal service. storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: this compound Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.